Cerubidin
描述
属性
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860259 | |
| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73610-99-8 | |
| Record name | Daunomycin semiquinone radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Daunorubicin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, primarily for the treatment of acute leukemias.[1] Its cytotoxic efficacy stems from a dual mechanism of action at the molecular level: intercalation into nuclear DNA and the subsequent inhibition of topoisomerase II. This guide provides an in-depth technical overview of these core mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visualizations of the resultant cellular signaling cascades.
Core Mechanisms of Action
Daunorubicin's anticancer effects are principally mediated by two interconnected processes that disrupt the integrity and topology of DNA, ultimately leading to cell cycle arrest and apoptosis.[1][2]
DNA Intercalation
The planar tetracyclic ring structure of daunorubicin allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[3] This physical intrusion has several immediate biophysical consequences:
-
Structural Distortion: The presence of the bulky daunorubicin molecule forces the DNA helix to unwind and lengthen at the site of intercalation, causing significant local conformational changes.[4]
-
Inhibition of Macromolecular Synthesis: The distortion of the DNA template interferes with the processivity of DNA and RNA polymerases, thereby inhibiting both replication and transcription.[5]
-
Sequence Preference: Daunorubicin exhibits a preferential binding to sequences rich in guanine (G) and cytosine (C), particularly two adjacent G-C base pairs.[6]
Topoisomerase II Inhibition
Topoisomerase II is a critical nuclear enzyme responsible for managing DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment.[7] This activity is essential for processes like DNA replication, transcription, and chromosome segregation. Daunorubicin acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DSBs.[8] These DSBs are highly cytotoxic lesions that trigger a robust DNA damage response.
Quantitative Data
The following tables summarize key quantitative parameters related to daunorubicin's interaction with DNA and its inhibitory effects on topoisomerase II and cell viability. It is important to note that these values can vary based on experimental conditions such as buffer composition, temperature, and the specific cell lines or DNA sequences used.[5][9]
Table 1: DNA Binding Affinity of Daunorubicin
| Parameter | Value | Conditions | Reference |
| Binding Constant (Kb) | 1.5 (± 0.5) x 106 M-1 | Fluorescence Titration | [10] |
| Binding Constant (Kb) | 0.10 - 0.12 x 106 M-1 | Optical Method, 37°C, 10% serum | [5] |
| Binding Constant (Kb) | 7.8 x 104 L·mol-1 | UV-Vis Spectrophotometry | [11] |
| Binding Stoichiometry | 3.1 (± 0.4) bp per molecule | Fluorescence Titration | [10] |
Table 2: Inhibitory Concentrations (IC50) of Daunorubicin
| Parameter | Cell Line / Enzyme | Value | Reference |
| Cell Viability | Molt-4 (leukemia) | 40 nM | [12] |
| Cell Viability | L3.6 (pancreatic cancer) | 400 nM | [12] |
| Cell Viability | HL-60 (leukemia) | 15 nM | [13] |
| Topoisomerase II Inhibition | Purified Enzyme | Biphasic: Inhibition at <1 µM, reduced at >10 µM | [7] |
Signaling Pathways
The accumulation of DNA double-strand breaks induced by daunorubicin triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate.
DNA Damage Response (DDR) Pathway
The presence of DSBs is a potent signal that activates the DNA Damage Response (DDR). This is primarily initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates a cascade of downstream effectors, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[14][15][16] Activated p53 can induce cell cycle arrest or initiate apoptosis.
Caption: Daunorubicin-induced DNA Damage Response pathway.
Stress-Activated and Survival Pathways
Daunorubicin-induced cellular stress also activates pro-apoptotic pathways and can inactivate pro-survival signals.
-
Sphingomyelin-Ceramide Pathway: Daunorubicin can stimulate the activity of neutral sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide, a lipid second messenger that promotes apoptosis.[1]
-
JNK/MAPK Pathway: The cellular stress can lead to the activation of the c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which promotes a pro-apoptotic response.[2]
-
PI3K/AKT Pathway Inactivation: Daunorubicin has been shown to inactivate the pro-survival PI3K/AKT signaling pathway, further tipping the cellular balance towards apoptosis.[2][17][18]
Caption: Daunorubicin's impact on stress and survival signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of daunorubicin with DNA and topoisomerase II.
Experimental Workflow Overview
References
- 1. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of Cerubidin (Daunorubicin): A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Cerubidin (daunorubicin), a cornerstone of chemotherapy for various leukemias. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing therapeutic efficacy and mitigating its well-known cardiotoxicity. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its metabolic and signaling pathways.
Pharmacokinetic Profile
Following intravenous administration, this compound exhibits a biphasic plasma decay, characterized by a rapid initial distribution phase and a slower terminal elimination phase.[1][2] It is extensively distributed into tissues, with the highest concentrations found in the spleen, kidneys, liver, lungs, and heart.[1][2] There is no evidence that this compound crosses the blood-brain barrier.[1]
The primary and most significant metabolite of daunorubicin is daunorubicinol, which is pharmacologically active.[1][3][4] This metabolite appears in the plasma within an hour of administration and has a longer half-life than the parent drug.[1][2]
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for daunorubicin and its active metabolite, daunorubicinol, in adult patients with acute myeloid leukemia (AML).
Table 1: Pharmacokinetic Parameters of Daunorubicin in AML Patients
| Parameter | Median Value (Range) | Reference |
| AUC (0-tlast) (ng/mL·hr) | 577 (375–1167) | [5] |
| Cmax (ng/mL) | Not explicitly stated | |
| Half-life (initial phase) | 45 minutes | [1][2] |
| Half-life (terminal phase) | 18.5 hours | [1][2] |
| Clearance | Wide inter-individual variation reported | [6] |
| Volume of Distribution | High, indicating extensive tissue uptake | [7] |
Table 2: Pharmacokinetic Parameters of Daunorubicinol in AML Patients
| Parameter | Median Value (Range) | Reference |
| AUC (0-tlast) (ng/mL·hr) | 2200 (933–4683) | [5] |
| Cmax (ng/mL) | Not explicitly stated | |
| Half-life | 26.7 hours | [1][2] |
| Metabolic Ratio (Daunorubicin AUC/Daunorubicinol AUC) | 0.32 (0.1–0.44) | [5] |
Metabolism of this compound
Daunorubicin is extensively metabolized, primarily in the liver and other tissues, by cytoplasmic aldo-keto reductases and carbonyl reductases (CBR1 and CBR3) to form daunorubicinol.[1][3][5] Further metabolism can occur through the cleavage of the glycosidic bond, demethylation, and conjugation with sulfate and glucuronide.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cerubidine (Daunorubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is Daunorubicin used for? [synapse.patsnap.com]
- 5. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of daunorubicin and doxorubicin in plasma and leukemic cells from patients with acute nonlymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular and Functional Differences Between Cerubidin (Daunorubicin) and Doxorubicin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cerubidin (daunorubicin) and doxorubicin are foundational chemotherapeutic agents belonging to the anthracycline class of antibiotics.[1][2][3] Isolated from Streptomyces peucetius, they have become indispensable in treating a wide range of hematological malignancies and solid tumors.[3][4] Despite their extensive use and high degree of structural similarity, a subtle molecular difference profoundly impacts their therapeutic profiles, anticancer activity spectra, and toxicity.[2][4] This technical guide provides an in-depth comparison of their molecular structures, physicochemical properties, mechanisms of action, and cytotoxic effects, supported by experimental data and methodological workflows.
Core Molecular Structure Differences
The fundamental distinction between doxorubicin and daunorubicin lies in a single hydroxylation event. Both molecules share the same core tetracyclic aglycone structure (known as an anthracyclinone) and an attached daunosamine sugar moiety.[5] The critical difference is at the C-14 position on the side chain of the 'a' ring:
-
Doxorubicin possesses a hydroxyl group (-OH) at C-14.[5]
-
Daunorubicin has a methyl group (-CH₃) at the equivalent position, meaning the C-14 is a hydrogen.[4]
This seemingly minor substitution of a hydroxyl for a hydrogen atom significantly alters the molecule's properties and biological activity.[4]
Caption: The key structural difference between Daunorubicin and Doxorubicin at the C-14 position.
Comparative Physicochemical and Biological Data
The structural alteration impacts several physicochemical and biological parameters. While comprehensive experimental data from a single head-to-head study is scarce, values compiled from various sources provide a comparative overview.[6]
Physicochemical Properties
The addition of a hydroxyl group slightly increases the molecular weight and can influence properties like polarity and solvation energy.
| Property | Daunorubicin (this compound) | Doxorubicin |
| Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₉NO₁₁ |
| Molecular Weight | 527.5 g/mol | 543.5 g/mol |
| CAS Number | 20830-81-3 | 23214-92-8 |
| Drug Half-life | ~20 hours[7] | ~30 hours[7] |
| Primary Indication | Acute Leukemias[2][7] | Broad-spectrum (Leukemias, Lymphomas, Solid Tumors)[2][4][7] |
Table 1: Comparative physicochemical and clinical properties.
In Vitro Cytotoxicity
The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The data below is aggregated from multiple studies and should be interpreted with caution due to potential variations in experimental conditions.[6]
| Cell Line | Drug | IC50 (µM) | Citation |
| HL-60 (AML) | Daunorubicin | 2.52 | [1] |
| U937 (AML) | Daunorubicin | 1.31 | [1] |
| Hepatocytes (Rat) | Daunorubicin | Less Toxic | [8] |
| Hepatocytes (Rat) | Doxorubicin | More Toxic | [8] |
| Hepatocytes (Human) | Daunorubicin | Less Toxic | [8] |
| Hepatocytes (Human) | Doxorubicin | More Toxic | [8] |
Mechanism of Action and Associated Signaling Pathways
Both drugs share a primary mechanism of action but may engage downstream pathways differently.
Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition
The primary anticancer activity for both anthracyclines involves a multi-step process:
-
DNA Intercalation: The planar anthracyclinone ring structure inserts itself between DNA base pairs, distorting the helical structure and blocking DNA and RNA synthesis.[1][3][9]
-
Topoisomerase II Inhibition: The drugs form a stable ternary complex with DNA and the topoisomerase II enzyme.[9][10] This prevents the enzyme from re-ligating the DNA strands after inducing double-strand breaks, leading to replication arrest and apoptosis.[9][10]
-
Free Radical Generation: Through redox cycling, these molecules generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[9][11][12]
Caption: The multi-faceted mechanism of action for anthracyclines.
Downstream Apoptotic Signaling
The DNA damage induced by these agents triggers apoptotic pathways, primarily through the activation of caspases.
Caption: Downstream apoptotic signaling cascade initiated by anthracycline-induced DNA damage.[6]
Experimental Protocols and Workflows
Standardized protocols are essential for the reproducible comparison of drug efficacy.
Protocol: MTT Assay for Comparative Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine IC50 values.
Methodology:
-
Cell Seeding: Plate acute myeloid leukemia (AML) cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5 x 10⁴ cells/well.[6]
-
Drug Treatment: After 24 hours of incubation, treat cells with a serial dilution of daunorubicin or doxorubicin (e.g., 0.01 µM to 10 µM). Include a vehicle-only control.[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for Drug Efficacy Comparison
A logical workflow ensures a comprehensive comparison of drug effects beyond simple cytotoxicity.
Caption: A generalized workflow for the comparative in vitro evaluation of drug efficacy.[6]
Conclusion
The single hydroxyl group at the C-14 position of doxorubicin is a critical structural feature that differentiates it from daunorubicin. This modification broadens doxorubicin's spectrum of anticancer activity to include solid tumors, whereas daunorubicin's use is primarily confined to acute leukemias.[2][4] While both drugs operate through DNA intercalation and topoisomerase II inhibition, the C-14 hydroxyl group likely influences drug-target interactions, cellular uptake, and metabolism, contributing to differences in efficacy and toxicity profiles.[8] For researchers and drug development professionals, understanding this fundamental structure-activity relationship is key to designing next-generation anthracyclines with improved therapeutic indices.
References
- 1. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. drugs.com [drugs.com]
- 8. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 11. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Daunorubicin Hydrochloride: A Technical Guide
Introduction
Daunorubicin, a potent anthracycline antibiotic, marked a significant milestone in the history of cancer chemotherapy.[1] First isolated in the 1950s from the bacterium Streptomyces peucetius, its discovery opened a new avenue for the treatment of various malignancies, particularly acute leukemias.[1] This technical guide provides an in-depth overview of the discovery, isolation, and chemical synthesis of daunorubicin hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.
Discovery and Biosynthesis
Daunorubicin was first isolated from cultures of Streptomyces peucetius.[1] The biosynthesis of daunorubicin is a complex process involving a type II polyketide synthase (PKS) that assembles the tetracyclic aglycone core, followed by several tailoring enzymatic reactions, including glycosylation with the amino sugar daunosamine. The final product is then secreted by the bacterium.
Isolation and Purification from Fermentation Broth
The industrial production of daunorubicin relies on fermentation of Streptomyces peucetius, followed by a multi-step isolation and purification process to yield the hydrochloride salt.
Experimental Protocol for Isolation and Purification
The following protocol is a composite of established methods for the extraction and purification of daunorubicin from fermentation broth:
-
Fermentation Broth Pre-treatment:
-
Acidify the fermentation broth to a pH of approximately 1.4-2.5 with a 2% oxalic acid solution and stir for 45 minutes.[2]
-
Add a filter aid, such as perlite (1% w/v), and continue stirring for another 30 minutes to facilitate the separation of the mycelium.[2]
-
Filter the mixture through a filter press to separate the mycelial cake from the filtrate. The mycelium can be further leached with acidified water to recover any remaining product.[2]
-
-
Extraction:
-
Crude Daunorubicin Hydrochloride Precipitation:
-
Adjust the pH of the n-butanol extract to 5.1-5.5 with hydrochloric acid.[2]
-
Concentrate the extract in vacuo at 40°C.[2]
-
Add a small volume of deionized water to the concentrate and then adjust the pH to 1.2-1.4 with 6N ethanolic hydrochloric acid.[2]
-
Further concentrate the solution and allow it to crystallize at 5°C for 24 hours to precipitate crude daunorubicin hydrochloride.[2]
-
Filter, wash with n-butanol, and dry the crude product under vacuum.[2]
-
-
Chromatographic Purification:
-
Dissolve the crude daunorubicin hydrochloride in methanol.
-
Prepare a silica gel column and equilibrate it with a mixture of chloroform and methanol containing formic acid.
-
Apply the dissolved crude product to the column and elute with the chloroform/methanol/formic acid mixture.
-
Collect fractions and monitor by thin-layer chromatography to identify those containing pure daunorubicin hydrochloride.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization and Final Product:
-
Recrystallize the purified daunorubicin hydrochloride from a suitable solvent system, such as a methanol/ethanol/chloroform mixture, to obtain the final product as an orange-red crystalline powder.
-
Quantitative Data for Isolation and Purification
| Step | Parameter | Value | Reference |
| Overall Yield | Based on fermentation broth content | 21% | [3] |
| Chromatography | Yield after chromatographic purification | 60-62% | [3] |
| Improved Process | Yield of Daunorubicin Hydrochloride | 82.3-86.2% | [4] |
| Purity | Purity after recrystallization | >95% | [4] |
| Crude Product | Active ingredient in crude precipitate | 60% | [2] |
Total Chemical Synthesis of Daunorubicinone
The total chemical synthesis of daunorubicin is a complex undertaking due to its stereochemically rich structure. The synthesis of its aglycone, daunomycinone, was a significant achievement in organic chemistry. The work of Wong and colleagues provided a key strategy for the construction of the tetracyclic ring system.
Experimental Workflow for Daunomycinone Synthesis (Wong et al.)
Caption: A simplified workflow of the total synthesis of daunomycinone as reported by Wong et al.[5][6]
Key Experimental Steps in Wong's Synthesis of Daunomycinone
The synthesis begins with the preparation of a key bicyclic ketol intermediate from 2,5-dimethoxybenzaldehyde over seven steps.[5]
-
Condensation: The bicyclic ketol is condensed with a mixture of 3-acetoxyphthalic acid monomethyl esters in refluxing trifluoroacetic anhydride to yield a mixture of diaryl ketones.[5]
-
Cyclization: The diaryl ketone mixture is directly saponified and then subjected to hydrofluoric acid (HF) cyclization at room temperature to form a mixture of quinones.[5] The overall yield for these two steps is 19%.[5]
-
Methylation: The resulting quinones are quantitatively methylated using methyl sulfate and potassium carbonate in acetone.[5]
-
Further Elaboration and Separation: The methylated quinones undergo further reactions, and the resulting products are separated by chromatography to yield daunomycinone trimethyl ether and its isomer, isodaunomycinone trimethyl ether, in a roughly 1:1 ratio.[5]
-
Demethylation: The final step involves the demethylation of daunomycinone trimethyl ether to afford daunomycinone.
Note: The glycosylation of daunomycinone with daunosamine to complete the synthesis of daunorubicin is a subsequent step not detailed in this specific workflow for the aglycone.
Mechanism of Action and Cellular Signaling
Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that ultimately leads to apoptotic cell death.
Core Mechanisms
-
DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, which inhibits DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, generating free radicals that cause oxidative damage to cellular components.
Signaling Pathways Activated by Daunorubicin
Daunorubicin triggers a cascade of intracellular signaling events that contribute to its apoptotic effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0306541A1 - Process for obtaining daunorubicin-hydrochloride from fermentation broths - Google Patents [patents.google.com]
- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Cerubidin's (Daunorubicin) Role in the Cell Cycle of Leukemic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerubidin (daunorubicin) is a cornerstone chemotherapeutic agent in the treatment of acute leukemias. Its efficacy is intrinsically linked to its profound impact on the cell cycle of leukemic cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects, focusing on cell cycle arrest and the induction of apoptosis. We present a synthesis of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action at the Cellular Level
This compound's primary mechanism of action involves the disruption of DNA replication and transcription, which are fundamental processes for rapidly proliferating cancer cells. This is achieved through two main processes:
-
DNA Intercalation: this compound's planar ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting the progression of DNA and RNA polymerases.
-
Topoisomerase II Inhibition: this compound forms a stable complex with topoisomerase II and DNA. This ternary complex prevents the re-ligation of the DNA strands following topoisomerase II-mediated double-strand breaks, which are necessary to relieve torsional stress during replication and transcription. The accumulation of these DNA breaks triggers a DNA damage response.
These initial events set off a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
Quantitative Analysis of this compound's Effects
The following tables summarize quantitative data from various studies on the effects of daunorubicin on leukemic cell lines.
Cell Cycle Distribution
Daunorubicin treatment leads to a significant perturbation of the cell cycle in leukemic cells, most notably inducing a G2/M phase arrest in many cell lines.[1][2][3] However, the specific phase of arrest can be cell-line dependent.[1]
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| MOLT-4 | Control | 48 | 41 | 11 | [1] |
| 10 µM Daunorubicin (4h recovery) | 15.5 | 42 | 42.5 | [1] | |
| 10 µM Daunorubicin (12h recovery) | 10.5 | 23.5 | 66 | [1] | |
| CCRF-CEM | Control | Not specified | Not specified | Not specified | [1] |
| 10 µM Daunorubicin (4h recovery) | Significant Decrease | Not specified | Significant Increase | [1] | |
| 10 µM Daunorubicin (12h recovery) | Further Decrease | Decrease | Continued Accumulation | [1] | |
| SUP-B15 | Control | Not specified | Not specified | Not specified | [1] |
| 10 µM Daunorubicin (4h recovery) | Increase | Decrease | Increase | [1] | |
| 10 µM Daunorubicin (12h recovery) | Further Increase | Decrease | Decrease | [1] | |
| HL-60 | High Conc. Daunorubicin | Not specified | Not specified | Blocked | [3] |
| Low Conc. Daunorubicin | No significant change | No significant change | No G2 arrest | [3] |
Induction of Apoptosis
A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis. The extent of apoptosis is dependent on the cell line, drug concentration, and duration of exposure.
| Cell Line | Treatment | Apoptotic Cells (%) | Time Point | Reference |
| MOLT-4 | 10 µM Daunorubicin | 27.48 ± 2.46 | 4h recovery | [4] |
| 10 µM Daunorubicin | 14.88 ± 2.45 | 12h recovery | [4] | |
| CCRF-CEM | 10 µM Daunorubicin | 14.15 | 4h recovery | [4] |
| 10 µM Daunorubicin | ~5 | 24h recovery | [4] | |
| SUP-B15 | 10 µM Daunorubicin | 25.75 ± 1.74 | 4h recovery | [4] |
| 10 µM Daunorubicin | 18.11 ± 1.53 | 24h recovery | [4] | |
| HL-60 | High Conc. Daunorubicin | Significant Induction | Not specified | [3] |
Modulation of Key Cell Cycle and Apoptotic Proteins
This compound treatment alters the expression and activity of critical proteins that regulate the cell cycle and apoptosis. The tumor suppressor protein p53 and its downstream targets play a pivotal role in mediating the cellular response to daunorubicin-induced DNA damage.
| Cell Line | Protein | Effect of Daunorubicin | Method | Reference |
| MOLT-4 | p53 (phosphorylated Ser15) | Increased | Western Blot | [1] |
| p21 | Increased | Western Blot | [1] | |
| CCRF-CEM | p53 (phosphorylated Ser15) | Increased | Western Blot | [1] |
| p21 | Increased | Western Blot | [1] | |
| SUP-B15 | p53 (phosphorylated Ser15) | No significant change | Western Blot | [1] |
| p21 | Decreased | Western Blot | [1] | |
| MOLT-4, CCRF-CEM | Bax | Increased | Apoptotic Protein Array | [4] |
| SUP-B15 | Bax | Decreased | Apoptotic Protein Array | [4] |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Leukemic cell lines (e.g., MOLT-4, CCRF-CEM, SUP-B15, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: A stock solution of this compound (Daunorubicin hydrochloride) is prepared in sterile, nuclease-free water or DMSO and stored at -20°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Treatment: Cells are seeded at a predetermined density and treated with various concentrations of this compound for specified durations. A vehicle-treated control group is always included.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.
-
Cell Harvesting: Following treatment, harvest cells by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution at room temperature in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Cell Harvesting: After drug treatment, collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and apoptosis.
-
Protein Extraction: Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p21, anti-Bax).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometric analysis of the protein bands can be performed to quantify the relative protein expression levels, often normalized to a loading control such as β-actin or GAPDH.
Visualizing Key Pathways and Workflows
Daunorubicin-Induced DNA Damage Response and Apoptosis
Caption: Daunorubicin-induced DNA damage response leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using flow cytometry.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Conclusion and Future Directions
This compound's potent anti-leukemic activity is unequivocally linked to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for understanding and investigating these processes. Future research should focus on further elucidating the cell-type-specific responses to this compound, identifying biomarkers of sensitivity and resistance, and exploring rational combination therapies that can enhance its efficacy while mitigating its toxicity. A deeper understanding of the intricate molecular pathways governed by this compound will undoubtedly pave the way for more effective and personalized treatments for leukemia.
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Cerubidin (Daunorubicin) on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of Cerubidin (daunorubicin), a cornerstone anthracycline antibiotic in cancer chemotherapy. The document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
This compound, also known as daunorubicin, is a potent anti-neoplastic agent primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its cytotoxic effects are exerted through a multi-faceted mechanism that ultimately disrupts cancer cell proliferation and induces programmed cell death. The primary mechanisms of action include:
-
DNA Intercalation: Daunorubicin's planar ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription, which are critical for cell division and survival.[3][4]
-
Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for unwinding and resealing DNA strands during replication. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[3][4]
-
Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of cytotoxic free radicals. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.[3]
-
Induction of Apoptosis: The culmination of these cellular insults is the activation of apoptotic pathways. Daunorubicin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5][6] This process is often characterized by cell shrinkage, nuclear condensation, and DNA fragmentation.[7]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of daunorubicin against a range of cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental conditions, such as exposure time and the specific cytotoxicity assay employed.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Assay |
| Leukemia | HL-60 | 2.52 | 24 h | MTT |
| U937 | 1.31 | 24 h | MTT | |
| KG-1 | ~1.5 | Not Specified | Not Specified | |
| THP-1 | ~2.0 | Not Specified | Not Specified | |
| Kasumi-1 | ~0.5 | Not Specified | Not Specified | |
| Colorectal Cancer | HCT116 | 0.597 | 24 h | MTT |
| HT29 | 0.547 | 24 h | MTT | |
| SNU283 | 0.6934 | 24 h | MTT | |
| DLD-1 | 25.55 | 24 h | MTT | |
| HCT8 | 34.93 | 24 h | MTT |
Table 1: IC50 values of Daunorubicin in various cancer cell lines.[8][9][10]
| Cell Line (Tumor Type) | IC50 (ng/mL) |
| SK-BR-3 (Breast Adenocarcinoma) | 5.9 |
| DU-145 (Prostate Carcinoma) | 10.4 |
Table 2: Comparative cytotoxicity of Daunorubicin in solid tumor cell lines.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cytotoxicity studies. Below are protocols for commonly employed assays to evaluate the efficacy of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Daunorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottomed microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Prepare a stock solution of daunorubicin in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of daunorubicin in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of daunorubicin. Include appropriate vehicle controls. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[12]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.[12]
Apoptosis Assessment using Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with daunorubicin for the desired time, harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[8]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity assessment.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preclinical Efficacy and Toxicity of Cerubidin (Daunorubicin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy and toxicity of Cerubidin (daunorubicin), a cornerstone anthracycline antibiotic in cancer chemotherapy. The information presented herein is intended to support further research and development efforts by providing detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.
Preclinical Efficacy
Daunorubicin has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines and in in-vivo animal models, particularly in hematological malignancies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of daunorubicin has been determined in various cancer cell lines, highlighting its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |
| HL-60 | Acute Promyelocytic Leukemia | 2.52 | Not Specified | Not Specified |
| U937 | Histiocytic Lymphoma | 1.31 | Not Specified | Not Specified |
| KG-1 | Acute Myelogenous Leukemia | ~1.5 (estimated) | Not Specified | Not Specified |
| THP-1 | Acute Monocytic Leukemia | ~2.0 (estimated) | Not Specified | Not Specified |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.5 (estimated) | Not Specified | Not Specified |
| HCT116 | Colorectal Carcinoma | 0.68 | 48 hours | MTT Assay |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified (toxicity observed) | 4 hours | MTT Assay |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified (toxicity observed) | 4 hours | MTT Assay |
| SUP-B15 | Acute Lymphoblastic Leukemia | More resistant than MOLT-4 and CCRF-CEM | 4 hours | MTT Assay |
In Vivo Efficacy
Preclinical in vivo studies have corroborated the anti-tumor effects of daunorubicin in various animal models.
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| BALB/c Mice | WEHI-3 Leukemia | 0.5 mg/kg, i.p., every 48 hours | Increased survival in combination therapy. |
| BALB/c Nude Mice | HCT116 Colorectal Cancer Xenograft | 2 mg/kg, i.p., every other day for 15 days | Profoundly suppressed tumor progress.[1] |
| SCID Mice | Kaposi's Sarcoma Subcutaneous Model | 1 mg/kg, i.p., once per week | 18.6% tumor volume inhibition compared to control.[2] |
| NSG Mice | HT-29 Human Colon Carcinoma | 1 mg/kg, i.p., weekly | No significant effect as a single agent in this model. |
Preclinical Toxicity
The clinical utility of daunorubicin is often limited by its toxicity profile, primarily cardiotoxicity and myelosuppression.
Acute Toxicity
The median lethal dose (LD50) of daunorubicin has been established in several animal models.
| Animal Model | Route of Administration | LD50 |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg |
| Rat | Intravenous (i.v.) | 13 mg/kg |
| Mouse | Oral | 105 mg/kg |
| Mouse | Intravenous (i.v.) | 17 mg/kg (free daunorubicin) |
| Dog | Intravenous (i.v.) | 4 mg/kg |
| Guinea Pig | Intravenous (i.v.) | 6 mg/kg |
Organ-Specific Toxicity
Cardiotoxicity: Daunorubicin-induced cardiotoxicity is a major dose-limiting factor. Preclinical studies have shown that daunorubicin can lead to progressive heart failure. In rabbits administered 3 mg/kg of daunorubicin weekly for 10 weeks, there were significant increases in the pre-ejection period/left ventricular ejection time index (up to 134%) and histological changes in the myocardium.[3] The mechanism is thought to involve the formation of complexes with topoisomerase IIb in cardiomyocytes, leading to mitochondrial damage and cell death.[4]
Hematological Toxicity: Myelosuppression is a common and severe side effect. In rabbits, chronic administration of daunorubicin resulted in aplastic anemia.[3] Studies in rats with the related anthracycline doxorubicin have shown significant decreases in red blood cell counts, hemoglobin, hematocrit, white blood cell counts (lymphocytes, monocytes, neutrophils), and platelets.
Experimental Protocols
In Vitro Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of daunorubicin. Include a vehicle-treated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Protocol:
-
Cell Treatment: Treat cells with daunorubicin at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry.
In Vivo Models
Protocol:
-
Cell Preparation: Obtain primary AML cells from patients and prepare a single-cell suspension.
-
Engraftment: Inject 1-5 x 10^6 viable AML cells intravenously into immunodeficient mice (e.g., NSG).
-
Monitoring: Monitor engraftment by checking for human CD45+ cells in the peripheral blood.
-
Drug Preparation: Reconstitute daunorubicin hydrochloride in sterile 0.9% saline.
-
Treatment: Once engraftment is confirmed, administer daunorubicin at the desired dose and schedule (e.g., 1.5 mg/kg, i.v.).
-
Efficacy Assessment: Monitor treatment efficacy by assessing tumor burden (e.g., percentage of human CD45+ cells in blood and bone marrow) and overall survival.
Signaling Pathways and Mechanisms of Action
Daunorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA and activating various signaling pathways that lead to apoptosis.
Mechanism of Action
The primary mechanisms of action of daunorubicin include:
-
DNA Intercalation: Daunorubicin intercalates between DNA base pairs, leading to the uncoiling of the DNA double helix.[4]
-
Topoisomerase II Inhibition: It inhibits the topoisomerase II enzyme, resulting in single and double-strand DNA breaks, thereby disrupting DNA replication and RNA synthesis.[4]
-
Free Radical Generation: Daunorubicin can undergo redox cycling to produce reactive oxygen species (ROS), which contribute to DNA damage and cellular toxicity.
Sphingomyelin-Ceramide Pathway
Daunorubicin has been shown to activate the sphingomyelin-ceramide signaling pathway, a critical mediator of apoptosis.
Fas/FasL Apoptotic Pathway
Daunorubicin can induce the expression of Fas ligand (FasL) and Fas receptor, triggering the extrinsic apoptosis pathway.
References
The History and Evolution of Cerubidin (Daunorubicin) in Chemotherapy Protocols: An In-depth Technical Guide
Introduction
Cerubidin, the brand name for the chemotherapy agent daunorubicin, is an anthracycline antibiotic that has been a cornerstone in the treatment of acute leukemias for decades.[1][2][3] Isolated in the 1960s from the bacterium Streptomyces peucetius, its discovery marked a significant advancement in oncology.[4] French researchers named the compound by combining "Dauni," a pre-Roman tribe from the Italian area of discovery, with "rubis," the French word for ruby, reflecting its red color.[4] Approved for medical use in the United States in 1979, daunorubicin's potent antineoplastic activity quickly established its role in induction chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][5] This guide provides a technical overview of its history, mechanism of action, integration into pivotal clinical protocols, and key experimental data that have defined its use.
Core Mechanism of Action
Daunorubicin exerts its cytotoxic effects through a multi-faceted approach targeting the fundamental processes of cell replication.[6] Its primary mechanisms include:
-
DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix.[1][4][6] It shows a high preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair.[4] This intercalation unwinds the DNA, disrupting the normal functions of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.[2][4]
-
Topoisomerase II Inhibition: A critical function is the inhibition of topoisomerase II.[1][4][7] Daunorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break to relieve supercoiling.[4] This prevents the resealing of the DNA strands, leading to the accumulation of strand breaks and ultimately triggering apoptosis.[4][6]
-
Generation of Reactive Oxygen Species (ROS): The drug can participate in redox reactions, generating free radicals that cause damage to DNA, proteins, and cell membranes.[2]
-
Histone Eviction: Upon intercalation, daunorubicin can also induce the removal of histones from chromatin, further disrupting DNA structure and regulation.[4]
References
- 1. Articles [globalrx.com]
- 2. youtube.com [youtube.com]
- 3. Cerubidine (Daunorubicin) for Leukemia | MyLeukemiaTeam [myleukemiateam.com]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols for Cerubidin (Daunorubicin) Administration in a Mouse Leukemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerubidin, with the active ingredient daunorubicin hydrochloride, is a potent anthracycline antibiotic widely employed in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2][3][4] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, which ultimately disrupts DNA replication and transcription, leading to cancer cell death.[1][2][5] To facilitate preclinical evaluation of novel therapeutic strategies and to better understand the in vivo efficacy of this compound, standardized protocols for its administration in relevant animal models are essential.
This document provides a detailed protocol for the administration of this compound (daunorubicin) in a well-established mouse model of leukemia. It includes information on mouse models, drug preparation, administration routes, and monitoring, as well as a summary of quantitative data and a diagram of the relevant signaling pathway.
Mouse Models of Leukemia
A variety of mouse models are available to study leukemia, each with its own advantages and limitations. Common models include:
-
Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of primary human leukemia cells into immunodeficient mice, such as NOD/SCID or NSG mice.[6][7] PDX models are valuable for studying patient-specific drug responses.
-
Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations known to drive leukemia, providing insights into the molecular pathogenesis of the disease.[2][8]
-
Cell Line-Derived Xenograft Models: This common and cost-effective approach involves the inoculation of established leukemia cell lines, such as the WEHI-3 myelomonocytic leukemia cell line, into syngeneic or immunodeficient mice.[9][10]
The protocol outlined below will focus on a cell line-derived xenograft model using the WEHI-3 cell line in BALB/c mice, a frequently used model in preclinical leukemia research.[9][10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the administration of this compound (daunorubicin) in a WEHI-3 mouse leukemia model. It is crucial to note that these are starting points, and optimization may be necessary depending on the specific experimental goals and mouse strain.
| Parameter | Value | Reference |
| Mouse Strain | BALB/c | [9] |
| Leukemia Cell Line | WEHI-3 | [9][10] |
| Cell Inoculation Route | Intravenous (tail vein) | [9] |
| Number of Inoculated Cells | 1 x 10^6 cells in 100 µL sterile PBS | [9] |
| Drug | This compound (Daunorubicin Hydrochloride) | [9][10][11] |
| Reconstitution Vehicle | Sterile 0.9% Saline | [9] |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | [9][10] |
| Dosage Range | 0.5 mg/kg to 10 mg/kg | [9][10] |
| Example Dosing Regimen 1 | 0.5 mg/kg, i.p., every 48 hours | [10] |
| Example Dosing Regimen 2 | 10 mg/kg, i.v., for three consecutive days | [9] |
| Monitoring Parameters | Body weight, clinical signs (lethargy, ruffled fur), survival | [9] |
Experimental Protocols
I. Preparation of WEHI-3 Leukemia Cells for Inoculation
-
Culture WEHI-3 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) to the desired density.
-
Harvest the cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a final concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice until inoculation.
II. Inoculation of WEHI-3 Cells into BALB/c Mice
-
Warm the mice gently under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, inject 100 µL of the WEHI-3 cell suspension (1 x 10^6 cells) into the lateral tail vein.
-
Monitor the mice for any immediate adverse reactions.
-
Allow 10-14 days for the leukemia to establish before initiating treatment.[9]
III. Preparation of this compound (Daunorubicin) Solution
-
This compound is typically supplied as a lyophilized powder.
-
Reconstitute the vial with sterile 0.9% saline to the desired stock concentration. Prepare fresh on the day of injection.[9]
-
Further dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration for injection based on the average weight of the mice in each group.
IV. Administration of this compound (Daunorubicin)
A. Intraperitoneal (i.p.) Injection:
-
Securely hold the mouse by the scruff of the neck and turn it to expose the abdomen.
-
Tilt the mouse's head downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the daunorubicin solution.
B. Intravenous (i.v.) Injection:
-
Follow the same procedure as for cell inoculation (Protocol II, steps 1-3) to inject the calculated volume of the daunorubicin solution into the lateral tail vein.
V. Monitoring and Efficacy Evaluation
-
Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and hunched posture.[9]
-
Record the body weight of each mouse at least three times per week. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[9]
-
Record survival daily.
-
At the end of the study, or when mice reach a predetermined endpoint, euthanize the animals and collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, histology) to assess tumor burden.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound (daunorubicin).
Caption: Experimental workflow for this compound administration in a mouse leukemia model.
Caption: Daunorubicin-induced apoptosis signaling pathways in leukemia cells.
References
- 1. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 5. Animal Models of Acute Lymphoblastic Leukemia (ALL) - Creative Animodel [creative-animodel.com]
- 6. Patient-Derived Acute Myeloid Leukemia Models [jax.org]
- 7. Humanized mouse - Wikipedia [en.wikipedia.org]
- 8. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of dose fractionation of daunorubicin on survival of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daunorubicin in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Daunorubicin in in vitro cell culture experiments. Daunorubicin is an anthracycline antibiotic widely utilized in chemotherapy, primarily for the treatment of hematological malignancies.[1][2] Its potent cytotoxic effects are mediated through multiple mechanisms, making it a critical tool for cancer research and drug development.[1][3]
Mechanism of Action
Daunorubicin's primary mode of action involves the disruption of DNA replication and transcription.[1][4] It intercalates into the DNA double helix, thereby obstructing the action of topoisomerase II, an enzyme essential for relieving torsional stress during DNA replication.[1][4] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][5] Furthermore, Daunorubicin can generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, contributing to its cytotoxic effects.[1][6]
Data Presentation: Efficacy of Daunorubicin in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values of Daunorubicin in several cancer cell lines, offering a reference for designing experiments. It is important to recognize that these values can fluctuate based on the specific cell line, culture conditions, and the duration of the assay.[3][7]
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Promyelocytic Leukemia | 2.52 | [8] |
| U937 | Histiocytic Lymphoma | 1.31 | [8] |
| KG-1 | Acute Myelogenous Leukemia | ~1.5 | [8] |
| THP-1 | Acute Monocytic Leukemia | ~2.0 | [8] |
| Kasumi-1 | Acute Myeloid Leukemia | ~0.5 | [8] |
| HCT116 | Colorectal Carcinoma | Varies (dose-dependent reduction in survival) | [9] |
| HT29 | Colorectal Adenocarcinoma | Varies (dose-dependent reduction in survival) | [9] |
| SNU283 | Colorectal Adenocarcinoma | Varies (dose-dependent reduction in survival) | [9] |
| DLD-1 | Colorectal Adenocarcinoma | Less sensitive | [9] |
| HCT8 | Ileocecal Adenocarcinoma | Less sensitive | [9] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Induces apoptosis at 10 µM | [10][11] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Induces apoptosis at 10 µM | [10][11] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | More resistant | [6][10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Daunorubicin treatment in cell culture.
Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the concentration of Daunorubicin that inhibits cell growth by 50%.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a series of Daunorubicin dilutions in culture medium.
-
Treat the cells with various concentrations of Daunorubicin, including a vehicle-treated control group.[8]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of Daunorubicin concentration and use a non-linear regression to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic cells following Daunorubicin treatment.
-
Cell Treatment:
-
Treat cells with Daunorubicin at the desired concentration (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours).[8]
-
-
Cell Harvesting:
-
Harvest the cells and wash them with cold PBS.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
Cell Cycle Analysis
This protocol determines the effect of Daunorubicin on cell cycle progression.
-
Cell Treatment:
-
Treat cells with Daunorubicin at the desired concentration for a specific time (e.g., 24 hours).[13]
-
-
Cell Fixation:
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13]
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[13]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure DNA content and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[13]
-
Visualizations
Signaling Pathways Affected by Daunorubicin
Daunorubicin treatment initiates a complex cascade of intracellular signaling events that dictate the cell's fate.[14] Key pathways affected include those involved in DNA damage response, cell cycle regulation, and apoptosis.[4][14]
Caption: Daunorubicin's multifaceted signaling cascade.
Experimental Workflow for In Vitro Daunorubicin Studies
A structured workflow is essential for obtaining reproducible and reliable data in cell culture experiments.
Caption: Workflow for evaluating Daunorubicin's effects.
References
- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 5. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Cerubidin® (Daunorubicin Hydrochloride) Stock Solution
For Laboratory Use by Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and handling of Cerubidin® (Daunorubicin Hydrochloride) stock solutions for in vitro and in vivo laboratory research. The protocols herein detail methods for reconstitution in both aqueous and organic solvents, ensuring solution integrity and reproducibility in experimental settings. Adherence to these guidelines is crucial for maintaining the stability and activity of the compound.
Chemical and Physical Properties
This compound's active ingredient is Daunorubicin Hydrochloride, an anthracycline antibiotic and a potent antineoplastic agent.[1][2] Its stability and solubility are critical factors for the preparation of reliable stock solutions.
| Property | Value | Reference |
| Chemical Name | Daunorubicin Hydrochloride | (8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyransoyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride |
| Molecular Formula | C₂₇H₂₉NO₁₀·HCl | [3] |
| Molecular Weight | 563.99 g/mol | [3] |
| Appearance | Red-orange crystalline solid/powder | [4] |
| Storage (Solid Form) | 2-8°C or 15-30°C, protect from light | [5][6] |
Solubility Data
The choice of solvent is dependent on the experimental design. For long-term storage, DMSO is recommended, while for immediate use in aqueous cell culture media, water or PBS are suitable.
| Solvent | Solubility | Notes | Reference |
| Water | Freely soluble; up to 50 mM | Aqueous solutions are not recommended for long-term storage. | [3][7][8] |
| DMSO | ~10 mg/mL to 100 mg/mL | Use fresh, anhydrous DMSO. Warming or sonication can aid dissolution. Recommended for long-term storage. | [9][10] |
| Ethanol | ~0.5 mg/mL | [10] | |
| Methanol | Freely soluble | [7][8] | |
| PBS (pH 7.2) | ~10 mg/mL | Do not store aqueous solutions for more than one day. | [10] |
| Insoluble In | Acetone, Chloroform, Benzene | [7][11] |
Experimental Protocols
3.1. Required Materials and Equipment
-
This compound® (Daunorubicin Hydrochloride) powder
-
Sterile, deionized, nuclease-free water or PBS (for Protocol 1)
-
Anhydrous, cell-culture grade DMSO (for Protocol 2)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator or water bath (optional, for DMSO)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
3.2. Safety Precautions this compound® (Daunorubicin Hydrochloride) is a cytotoxic and hazardous compound.[10] Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE. Dispose of all contaminated materials and waste according to institutional and local regulations for hazardous chemical waste.
3.3. Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mM in Water)
This protocol is suitable for experiments requiring immediate use of the compound in aqueous environments.
-
Calculate Required Mass:
-
Determine the desired concentration and volume. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 x 10⁻³ L * 563.99 mg/mmol = 5.64 mg.
-
-
Weighing:
-
Carefully weigh out 5.64 mg of Daunorubicin Hydrochloride powder and place it into a sterile microcentrifuge tube.
-
-
Reconstitution:
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
-
Dissolution:
-
Close the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear and red.
-
-
Use and Storage:
3.4. Protocol 2: Preparation of this compound Stock Solution in DMSO (e.g., 20 mM)
This protocol is recommended for preparing a concentrated stock for long-term storage.
-
Calculate Required Mass:
-
Determine the desired concentration and volume. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 1 x 10⁻³ L * 563.99 mg/mmol = 11.28 mg.
-
-
Weighing:
-
In a chemical fume hood, carefully weigh 11.28 mg of Daunorubicin Hydrochloride powder and place it into a sterile, amber glass vial or a microcentrifuge tube wrapped in foil.
-
-
Reconstitution:
-
Dissolution:
-
Vortex the solution until the compound is fully dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[9]
-
-
Aliquoting and Storage:
Storage and Stability
Proper storage is critical to maintain the efficacy of this compound solutions. All solutions should be protected from light.[1][5][6][9]
| Solution Type | Storage Temperature | Stability | Reference |
| Aqueous Solution | Room Temperature | Up to 24 hours | [1][6] |
| Aqueous Solution | 2-8°C | Up to 48 hours | [1][6] |
| DMSO Solution | -20°C | Up to several months | [5][9] |
| DMSO Solution | -80°C | Up to 1-2 years | [5][9] |
Note on pH: Daunorubicin is most stable in solutions with a pH between 4 and 6.[5][12] It is unstable and degrades in alkaline conditions (pH > 8), which is often indicated by a color change from red to blue-purple.[1][5][9]
Visualized Workflow and Mechanism of Action
5.1. Experimental Workflow: Stock Solution Preparation
References
- 1. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. benchchem.com [benchchem.com]
- 6. globalrph.com [globalrph.com]
- 7. Daunorubicin hydrochloride | 23541-50-6 [chemicalbook.com]
- 8. Daunorubicin, Hydrochloride [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cerubidin (Daunorubicin) in Combination with Cytarabine for AML Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of immature myeloid cells. For decades, the standard induction therapy for AML has been the "7+3" regimen, which combines a 7-day continuous infusion of Cytarabine (Ara-C) with a 3-day administration of an anthracycline, most commonly Daunorubicin (Cerubidin).[1][2] This combination therapy is a cornerstone of AML treatment, achieving complete remission in 60-80% of younger patients.[1] The synergistic anti-leukemic effect of this combination stems from the distinct and complementary mechanisms of action of the two drugs, which target different aspects of DNA replication and cell division.[1]
These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and synergy of Daunorubicin and Cytarabine in AML cell lines. The included methodologies for assessing cell viability, apoptosis, and cell cycle progression are essential tools for preclinical research and drug development in the context of AML.
Mechanisms of Action and Synergy
Daunorubicin (this compound) , an anthracycline antibiotic, exerts its cytotoxic effects through two primary mechanisms:
-
DNA Intercalation: Daunorubicin's planar ring structure inserts between DNA base pairs, distorting the double helix. This intercalation interferes with DNA replication and transcription.[3][4]
-
Topoisomerase II Inhibition: Daunorubicin stabilizes the complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and subsequently triggering apoptosis.[3][4]
Cytarabine (Ara-C) is a pyrimidine analog and a cell cycle-specific drug, primarily active during the S phase. Its mechanism involves:
-
Inhibition of DNA Polymerase: After conversion to its active triphosphate form (ara-CTP), Cytarabine competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[5][6]
-
Chain Termination: The incorporation of ara-CTP into the DNA strand halts DNA elongation, leading to the arrest of DNA synthesis.[5][6]
The synergy between Daunorubicin and Cytarabine arises from their complementary actions. Daunorubicin-induced DNA damage can enhance the incorporation of Cytarabine into the DNA during the subsequent repair and replication processes. Furthermore, the cell cycle arrest induced by Cytarabine in the S phase may sensitize cells to the DNA-damaging effects of Daunorubicin.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Daunorubicin and Cytarabine, both as single agents and in combination, against various AML cell lines.
Table 1: Single-Agent IC50 Values for Daunorubicin and Cytarabine in AML Cell Lines (72h treatment)
| Cell Line | Daunorubicin IC50 (µM) | Cytarabine IC50 (µM) | Reference |
| HL-60 | 0.02 µM | 0.1 µM | [7] |
| MOLM13 | 0.02 µM | 0.1 µM | [7] |
| OCI-AML3 | > 0.1 µM | > 1 µM | [7] |
| KG-1 | Not specified | Not specified | |
| THP-1 | Not specified | Not specified |
Table 2: Combination Effects of Daunorubicin and Cytarabine in AML Cell Lines
| Cell Line | Combination Effect (Synergy/Antagonism) | Method | Reference |
| TF-1 | Weak Synergy | Chou-Talalay | [8] |
| Kasumi-1 | Weak Synergy | Chou-Talalay | [8] |
| IDH2 mutant TF-1 | Weak Synergy | Chou-Talalay | [8] |
| FKH-1 | Weak Antagonism | Chou-Talalay | [8] |
| HL-60 | Weak Antagonism | Chou-Talalay | [8] |
| K562 | Weak Antagonism | Chou-Talalay | [8] |
Note: The nature of the interaction (synergistic, additive, or antagonistic) can be cell-line dependent.[8][9] The optimal molar ratio for achieving synergy has been suggested to be 1:5 (Daunorubicin:Cytarabine).[9]
Experimental Protocols
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol determines the concentration of each drug that inhibits cell growth by 50% (IC50).
Materials:
-
AML cell lines (e.g., HL-60, KG-1, THP-1, OCI-AML3)
-
RPMI-1640 medium with 10-20% FBS, 1% Penicillin-Streptomycin
-
Daunorubicin and Cytarabine stock solutions
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for MTT assay)
-
Plate reader (absorbance at 570 nm for MTT, luminescence for CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Prepare serial dilutions of Daunorubicin and Cytarabine in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan crystals.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic cells following drug treatment using flow cytometry.
Materials:
-
AML cells treated with Daunorubicin, Cytarabine, or the combination.
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of Daunorubicin, Cytarabine, or their combination for 24 or 48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
AML cells treated with Daunorubicin, Cytarabine, or the combination.
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of drugs for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to measure DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathway of Daunorubicin and Cytarabine in AML cells.
Caption: In vitro experimental workflow for evaluating drug combination.
Caption: Logical relationship of Daunorubicin and Cytarabine synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytarabine and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Liposomal Formulation of Daunorubicin for Targeted Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of targeted liposomal daunorubicin formulations. The following sections detail the necessary protocols for preparation, characterization, and in vitro and in vivo assessment, along with critical data presented for comparative analysis.
Introduction
Daunorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy, particularly for acute leukemias. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] However, its clinical use is often limited by severe side effects, most notably cardiotoxicity. Liposomal encapsulation of daunorubicin offers a promising strategy to mitigate these toxicities by altering the drug's pharmacokinetic profile, enabling preferential accumulation at tumor sites through the enhanced permeability and retention (EPR) effect, and reducing exposure to healthy tissues.[4]
Furthermore, the surface of these liposomes can be functionalized with targeting moieties such as antibodies, peptides, or small molecules like folate, to facilitate active targeting to cancer cells that overexpress the corresponding receptors.[3][5] This targeted approach aims to enhance therapeutic efficacy while further minimizing off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for various targeted and non-targeted liposomal daunorubicin and doxorubicin formulations. Doxorubicin data is included due to its structural similarity and comparable liposomal formulation strategies.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation ID | Targeting Ligand | Primary Lipids | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F-L-DNR | Folate | Not Specified | 76.0 ± 35.5 | -12.83 ± 1.36 | 95.1 ± 1.5 | [1] |
| R8GD-L-DNR | R8GD Peptide | Not Specified | Not Specified | Not Specified | High | [3] |
| CPX-351 (DNR/Cyt) | None | DSPC, DSPG, Cholesterol | 107 | -33 | Not Specified | [6][7] |
| Apt-L-DOX (F5) | Aptamer-A6 | POPC, DOTAP, DOPE, DSPE-mPEG2000 | 101.7 ± 14.04 | +5.63 ± 0.46 | 92.8 | [8] |
| Folate-L-DOX | Folate | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Peptide-L-DOX | Laminin Peptide | HPC, PG, Cholesterol, NGPE, DSPE-PEG | Not Specified | Not Specified | Not Specified | [10] |
DNR: Daunorubicin; DOX: Doxorubicin; Cyt: Cytarabine; DSPC: Distearoylphosphatidylcholine; DSPG: Distearoylphosphatidylglycerol; POPC: Palmitoyloleoylphosphatidylcholine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: Dioleoylphosphatidylethanolamine; DSPE-mPEG2000: Distearoylphosphatidylethanolamine-methoxy-polyethyleneglycol-2000; HPC: Hydrogenated Phosphatidylcholine; PG: Phosphatidylglycerol; NGPE: N-glutaryl phosphatidylethanolamine.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Formulation | IC50 Value | Comparison | Reference |
| L1210JF | F-L-DNR | 2-3 fold lower | vs. Non-targeted liposomes | [1] |
| KB | Folate-L-DOX | 86-fold higher cytotoxicity | vs. Non-targeted liposomes | [9] |
| KB | Folate-L-DOX | 2.7-fold higher cytotoxicity | vs. Free DOX | [9] |
| MCF-7 | Apt-L-DOX (F5) | 0.34 - 0.63 µM | More effective than free DOX | [8] |
| SKBR3 | Apt-L-DOX (F5) | 0.41 - 0.65 µM | More effective than free DOX | [8] |
| M109R-HiFR | FTL-DOX | 10-fold greater | vs. Non-targeted liposomes | [11] |
IC50: Half-maximal inhibitory concentration; F-L-DNR: Folate-targeted Liposomal Daunorubicin; L-DOX: Liposomal Doxorubicin; FTL-DOX: Folate-targeted Liposomal Doxorubicin.
Experimental Protocols
Preparation of Targeted Liposomal Daunorubicin
This protocol describes the preparation of targeted liposomes using the thin-film hydration method followed by extrusion and subsequent remote loading of daunorubicin. A post-insertion method is then used to attach the targeting ligand.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-mPEG2000)
-
Targeting ligand-conjugated lipid (e.g., Folate-PEG-DSPE or Maleimide-PEG-DSPE for antibody/peptide conjugation)
-
Daunorubicin Hydrochloride
-
Ammonium sulfate solution (250 mM)
-
Chloroform and Methanol
-
HEPES buffered saline (HBS), pH 7.4
-
Sephadex G-50 column
-
Lipex extruder or equivalent
-
Polycarbonate membranes (100 nm pore size)
Protocol:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-mPEG2000, and Maleimide-PEG-DSPE) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with 250 mM ammonium sulfate solution by vortexing at 60-65°C for 30 minutes. This results in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple extrusions (e.g., 10-15 passes) through polycarbonate membranes with a 100 nm pore size using a high-pressure extruder at 60-65°C.
-
-
Removal of Unencapsulated Ammonium Sulfate:
-
Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4). This creates an ammonium sulfate gradient across the liposome membrane, which is essential for remote loading.
-
-
Remote Loading of Daunorubicin:
-
Prepare a stock solution of daunorubicin hydrochloride in HBS.
-
Add the daunorubicin solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:5 to 1:10, w/w).
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring to facilitate the active loading of daunorubicin into the liposomes.
-
-
Removal of Unencapsulated Daunorubicin:
-
Separate the daunorubicin-loaded liposomes from the free drug using a Sephadex G-50 column equilibrated with HBS.
-
-
Post-Insertion of Targeting Ligand (for antibody/peptide):
-
If using a maleimide-functionalized lipid, incubate the daunorubicin-loaded liposomes with a thiol-containing targeting ligand (e.g., thiolated antibody or peptide) at room temperature for 4-12 hours with gentle stirring. The molar ratio of ligand to maleimide-lipid should be optimized.
-
For folate-targeted liposomes, Folate-PEG-DSPE is typically included in the initial lipid mixture.
-
-
Final Purification and Sterilization:
-
Purify the final targeted liposomal formulation by dialysis or tangential flow filtration to remove any unreacted ligand.
-
Sterilize the final product by passing it through a 0.22 µm sterile filter.
-
Characterization of Liposomes
1. Particle Size and Zeta Potential:
- Dilute the liposomal formulation in HBS.
- Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
- Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or isopropanol with 0.1% Triton X-100).
- Quantify the total amount of daunorubicin using a validated analytical method such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
- Separate the unencapsulated drug from the liposomes using a mini-spin column.
- Quantify the amount of free drug in the filtrate.
- Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
3. In Vitro Drug Release:
- Place a known concentration of the liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, or acetate buffer, pH 5.5, to simulate endosomal conditions) at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
- Quantify the amount of released daunorubicin in the aliquots using HPLC or fluorescence spectroscopy.
In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., a cell line overexpressing the target receptor)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of free daunorubicin, non-targeted liposomal daunorubicin, and targeted liposomal daunorubicin in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each formulation.
In Vivo Biodistribution Study
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
Radiolabeled liposomes (e.g., with 111In or a fluorescent dye)
-
Gamma counter or in vivo imaging system (IVIS)
-
Anesthesia
Protocol:
-
Animal Model: Establish tumors in mice by subcutaneously or intravenously injecting cancer cells.
-
Administration: Once the tumors reach a suitable size, intravenously inject the radiolabeled or fluorescently-labeled liposomal formulations (targeted and non-targeted) into the tail vein of the mice.
-
Imaging/Tissue Collection:
-
For fluorescently labeled liposomes, perform whole-body imaging at various time points (e.g., 1, 4, 24, 48 hours) using an IVIS.
-
For radiolabeled liposomes, euthanize the animals at predetermined time points.
-
-
Organ Harvesting and Analysis:
-
Collect blood and harvest major organs (tumor, heart, liver, spleen, kidneys, lungs).
-
Weigh the organs and measure the radioactivity in each organ using a gamma counter or quantify the fluorescence intensity after tissue homogenization.
-
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Daunorubicin's Mechanism of Action and Apoptosis Signaling
Daunorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into the DNA double helix, disrupting DNA replication and transcription.[1][3] A crucial aspect of its action is the inhibition of topoisomerase II, which leads to DNA strand breaks.[1][2] This DNA damage can trigger a cascade of cellular responses, including the activation of pro-apoptotic signaling pathways.[1] Daunorubicin can also generate reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[1] The drug has also been shown to influence cell membranes and gene expression.[1] The culmination of these events leads to programmed cell death, or apoptosis.[1][2] Daunorubicin-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] This involves the activation of caspases, which are key executioners of apoptosis.[13] Studies have also implicated the sphingomyelin-ceramide pathway in daunorubicin-induced apoptosis.[14] Furthermore, the pro-apoptotic JNK signaling pathway is activated, while the pro-survival PI3K/AKT pathway is inactivated.[15]
Experimental Workflow for Targeted Liposomal Daunorubicin
The development and evaluation of targeted liposomal daunorubicin follows a structured workflow. This begins with the preparation of the liposomes, typically through thin-film hydration and extrusion, followed by the active loading of daunorubicin. The targeting ligand is then conjugated to the liposome surface. Comprehensive characterization is crucial to ensure the quality of the formulation, including analysis of particle size, zeta potential, and encapsulation efficiency. The biological activity is then assessed through in vitro studies, such as cytotoxicity assays on relevant cancer cell lines. Finally, in vivo studies in animal models are conducted to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of the targeted formulation.
Key Components of Targeted Liposomal Daunorubicin Delivery
The successful targeted delivery of daunorubicin using liposomes relies on the interplay of several key components. The liposome itself, composed of a lipid bilayer, acts as the drug carrier, protecting the encapsulated daunorubicin from premature degradation and clearance. Targeting ligands, such as antibodies or folate, are attached to the liposome surface to facilitate specific recognition and binding to cancer cells that overexpress the corresponding receptors. The encapsulated daunorubicin is the active pharmaceutical ingredient that exerts its cytotoxic effect upon release inside the cancer cell. The interaction between the targeting ligand and the cancer cell receptor triggers internalization of the liposome, often via endocytosis, leading to the intracellular release of daunorubicin and subsequent cell death.
References
- 1. Preparation, therapeutic efficacy and intratumoral localization of targeted daunorubicin liposomes conjugating folate-PEG-CHEMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of targeted daunorubicin liposomes and targeted emodin liposomes for treatment of invasive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Development and Stability Optimization of Targeted Doxorubicin-Loaded Liposomes | I Research : Journal of Pharmacy [iresearchonline.com]
- 5. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical characterization of a liposomal formulation of cytarabine and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate-mediated tumor cell targeting of liposome-entrapped doxorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution study of doxorubicin encapsulated in liposomes: influence of peptide coating and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear delivery of doxorubicin via folate-targeted liposomes with bypass of multidrug-resistance efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Cerubidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerubidin (daunorubicin) is an anthracycline antibiotic widely used in chemotherapy for the treatment of various leukemias, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This disruption of DNA processes ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6] Understanding and quantifying the apoptotic response to this compound is crucial for evaluating its efficacy and optimizing cancer treatment protocols.
Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful and quantitative method to analyze apoptosis at the single-cell level. The most common method utilizes a dual-staining protocol with Annexin V and Propidium Iodide (PI).[7][8] Annexin V is a protein with a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8] This dual-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7]
This application note provides a detailed protocol for the induction of apoptosis in a model cell line (e.g., Jurkat or HL-60) using this compound and its subsequent analysis by flow cytometry using Annexin V and PI staining.
Signaling Pathway of this compound-Induced Apoptosis
This compound triggers apoptosis through a complex signaling cascade. The process is initiated by DNA damage caused by DNA intercalation and topoisomerase II inhibition.[1][3] This damage can activate intrinsic apoptotic pathways. Some studies suggest the involvement of ceramide, a lipid second messenger, which is generated through the hydrolysis of sphingomyelin and can mediate apoptotic signaling.[5][9] The apoptotic cascade often involves the mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[10] Ultimately, these pathways converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis by cleaving key cellular substrates.[5][6][10]
Experimental Protocols
Materials and Reagents
-
Cell Line: Human leukemia cell line (e.g., Jurkat, HL-60)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Daunorubicin Hydrochloride): Stock solution prepared in sterile water or DMSO
-
Phosphate-Buffered Saline (PBS): Ca2+ and Mg2+ free, sterile
-
Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Annexin V Binding Buffer
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 6-well or 12-well)
Protocol 1: Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). Include a vehicle-treated control (e.g., sterile water or DMSO).
-
Incubation: Add the this compound dilutions or vehicle control to the respective wells and incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time course (e.g., 4, 8, 12, 24 hours). The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.[4][6]
Protocol 2: Staining for Flow Cytometry Analysis
-
Cell Harvesting: Following incubation, carefully collect both the adherent and suspension cells from each well into separate microcentrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspension: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a new microcentrifuge tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Experimental Workflow
Data Presentation and Analysis
Flow cytometry data is typically presented as a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). The plot is divided into four quadrants to distinguish different cell populations:
-
Lower Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant is quantified to assess the level of apoptosis induced by this compound.
Gating Strategy
A proper gating strategy is crucial for accurate analysis.[12][13]
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and cell aggregates.
-
Annexin V vs. PI: Use the gated population to create a dot plot for Annexin V and PI fluorescence. Set the quadrants based on unstained and single-stained controls.
Example Quantitative Data
The following table summarizes hypothetical data from an experiment where HL-60 cells were treated with increasing concentrations of this compound for 24 hours.
| Treatment | Viable Cells (%) (Q4) | Early Apoptotic Cells (%) (Q3) | Late Apoptotic/Necrotic Cells (%) (Q2) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (0.1 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| This compound (0.5 µM) | 42.1 ± 4.2 | 35.4 ± 3.1 | 22.5 ± 2.8 |
| This compound (1.0 µM) | 15.8 ± 2.9 | 48.7 ± 4.5 | 35.5 ± 3.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. The detailed protocols and data analysis guidelines will enable researchers to reliably quantify the apoptotic response to this important chemotherapeutic agent. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures. This methodology is a valuable tool for preclinical drug evaluation and for advancing our understanding of the mechanisms of action of anticancer drugs.
References
- 1. youtube.com [youtube.com]
- 2. Cerubidine (Daunorubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Daunorubicin - Wikipedia [en.wikipedia.org]
- 4. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Experimental Design for Studying Cerubidin (Daunorubicin) Resistance in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerubidin, the brand name for daunorubicin, is a potent anthracycline antibiotic used in chemotherapy, primarily for acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1] Its primary mechanism of action involves intercalating between DNA base pairs and inhibiting topoisomerase II, an enzyme essential for DNA replication.[1][2] This disruption leads to DNA double-strand breaks, halting the proliferation of cancer cells and inducing apoptosis (programmed cell death).[2][3] Daunorubicin can also generate reactive oxygen species (ROS), which cause further cellular damage.[2]
Despite its efficacy, the development of resistance to this compound is a significant clinical challenge that can lead to treatment failure. This document provides a comprehensive guide for designing experiments to develop and characterize this compound-resistant cell lines, enabling the investigation of resistance mechanisms and the evaluation of novel therapeutic strategies to overcome them.
Core Mechanisms of this compound Resistance
The development of resistance to daunorubicin is often a multifactorial process.[4][5] Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a primary mechanism.[3][6] These transporters act as pumps that actively remove daunorubicin from the cell, reducing its intracellular concentration and thus its cytotoxic effect.[6]
-
Altered Drug Target: Decreased activity or mutations in topoisomerase II can reduce the drug's effectiveness.[3][5]
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by daunorubicin.[4]
-
Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or mutations in key regulators like p53, allow cancer cells to survive drug-induced damage.[3][4][7]
Experimental Design and Workflow
A typical workflow for studying this compound resistance involves three main phases: developing resistant cell lines, characterizing the resistant phenotype, and investigating the underlying molecular mechanisms.
References
- 1. What is Daunorubicin used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Daunorubicin (Cerubidine) Dosage Calculation for Animal Studies
A-Note on Drug Nomenclature: The term "Cerubidin" is likely a misspelling of "Cerubidine," the trade name for the chemotherapeutic agent Daunorubicin. This document will henceforth refer to the compound as Daunorubicin.
Introduction
Daunorubicin is an anthracycline antibiotic with potent antineoplastic activity. It is widely used in the treatment of various hematological malignancies. Preclinical animal studies are crucial for evaluating its efficacy, toxicity, and pharmacokinetics. Accurate dosage calculation is paramount for obtaining reliable and reproducible data. This document provides a comprehensive guide to calculating and administering Daunorubicin in common laboratory animal models.
Mechanism of Action
Daunorubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II. This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, Daunorubicin induces double-strand breaks in the DNA, which subsequently triggers apoptotic cell death. Additionally, Daunorubicin can intercalate into DNA, interfering with DNA and RNA synthesis, and generate reactive oxygen species (ROS), leading to cellular damage.
Signaling Pathway of Daunorubicin-Induced Apoptosis
Caption: Daunorubicin's mechanism of action leading to apoptosis.
Dosage Calculation for Animal Studies
Dosage translation from human to animal models is not based on weight alone but on body surface area (BSA). The BSA is a more accurate metabolic indicator across species.
Body Surface Area (BSA) Conversion
The most common method for converting doses between species is using the following formula:
Animal Dose (mg/kg) = Human Dose (mg/kg) * (Human Km / Animal Km)
Where Km is a conversion factor.
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rat | 0.15 | 0.025 | 6 |
Example Calculation: To convert a human dose of 45 mg/m² of Daunorubicin to a mouse dose:
-
Convert human dose to mg/kg: 45 mg/m² / 37 (Human Km) = 1.22 mg/kg
-
Convert human mg/kg to mouse mg/kg: 1.22 mg/kg * (37/3) = 15.05 mg/kg
Recommended Dosage Ranges in Preclinical Models
The following table summarizes Daunorubicin dosages used in various animal studies. It is crucial to perform a dose-response study to determine the optimal dose for a specific animal model and cancer type.
| Animal Model | Cancer Type | Route of Administration | Dosage Range (mg/kg) | Efficacy/Toxicity Notes |
| Mouse (BALB/c) | Acute Myeloid Leukemia | Intravenous (i.v.) | 1 - 5 mg/kg | Effective in reducing tumor burden. Higher doses may lead to significant weight loss and cardiotoxicity. |
| Mouse (NOD/SCID) | Acute Lymphoblastic Leukemia | Intraperitoneal (i.p.) | 2 - 8 mg/kg | Dose-dependent anti-leukemic activity observed. |
| Rat (Sprague-Dawley) | Solid Tumor Xenograft | Intravenous (i.v.) | 0.5 - 3 mg/kg | Can induce tumor regression. Cardiotoxicity is a major concern at higher cumulative doses. |
| Rat (Wistar) | Chemotherapy-Induced Cardiomyopathy Study | Intraperitoneal (i.p.) | 2.5 - 5 mg/kg (cumulative) | Used to model cardiotoxic side effects of the drug. |
Experimental Protocols
Preparation of Daunorubicin Solution
Daunorubicin hydrochloride is typically supplied as a lyophilized powder and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reconstitution: Reconstitute the lyophilized powder with sterile, pyrogen-free 0.9% saline or sterile water for injection to a stock concentration of 2 mg/mL.
-
Dilution: Further dilute the stock solution with 0.9% saline to the final desired concentration for injection. The final volume for injection should be adjusted based on the animal's weight (e.g., 100 µL for a 20g mouse).
-
Storage: The reconstituted solution should be protected from light and can be stored at 2-8°C for up to 24 hours. For longer storage, consult the manufacturer's instructions.
Administration of Daunorubicin
The choice of administration route depends on the experimental design and the tumor model.
-
Intravenous (i.v.) Injection (Tail Vein):
-
Warm the animal under a heat lamp to dilate the tail veins.
-
Place the animal in a restraining device.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the Daunorubicin solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (i.p.) Injection:
-
Manually restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is withdrawn, then inject the solution.
-
Experimental Workflow for Efficacy Study
Caption: A typical workflow for a preclinical Daunorubicin efficacy study.
Toxicity and Monitoring
Daunorubicin can cause significant toxicity. Close monitoring of animals is essential.
| Parameter | Monitoring Frequency | Signs of Toxicity |
| Body Weight | Daily or every other day | >15-20% weight loss from baseline |
| Clinical Signs | Daily | Ruffled fur, lethargy, hunched posture, dehydration |
| Complete Blood Count (CBC) | Baseline and at study endpoint | Myelosuppression (neutropenia, anemia) |
| Cardiac Function (Echocardiography) | As per study design | Reduced ejection fraction, cardiac fibrosis |
Conclusion
The successful use of Daunorubicin in animal studies relies on careful dosage calculation, appropriate administration techniques, and diligent monitoring for toxicity. The information provided in these application notes serves as a guide for researchers. However, it is imperative to tailor the protocols to the specific experimental model and objectives, always starting with a pilot study to establish the optimal therapeutic window. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) for Daunorubicin Detection
These application notes provide a comprehensive guide for the quantitative analysis of daunorubicin in various matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analysis.
Introduction
Daunorubicin is a potent anthracycline antibiotic widely used in chemotherapy for the treatment of various cancers, particularly acute leukemias.[1][2][3] Accurate and reliable quantification of daunorubicin in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1] HPLC is a powerful and versatile technique that offers high sensitivity and specificity for the determination of daunorubicin and its metabolites.[4][5][6] This document outlines detailed methods for sample preparation and HPLC analysis of daunorubicin.
Data Presentation: HPLC Method Parameters
Several HPLC methods have been developed and validated for the determination of daunorubicin. The following tables summarize the key chromatographic conditions and validation parameters from various studies, providing a comparative overview to aid in method selection and development.
Table 1: Chromatographic Conditions for Daunorubicin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm)[4] | Zorbax C18 (150 x 4.6 mm, 5 µm)[2] | Kromosil C18 (250 x 4.6 mm, 5 µm)[7] | Symmetry C18 (150 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | Isocratic elution[4] | 0.01N KH2PO4: Acetonitrile (60:40)[2] | 0.1% OPA: Acetonitrile (55:45 v/v)[7] | Hexane sulphonic acid buffer (pH 2.5): Acetonitrile (65:35 v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 0.8 mL/min[7] | 1.0 mL/min[3] |
| Detection | Fluorescence (Ex: 480 nm, Em: 560 nm)[4] | PDA at 240 nm[2] | PDA at 240 nm[7] | UV at 236 nm[3] |
| Injection Volume | Not Specified | 10 µL[2] | Not Specified | Not Specified |
| Column Temp. | Not Specified | 30°C[2] | 30°C[7] | Not Specified |
| Run Time | < 15 minutes[4] | 6 minutes[2] | Not Specified | Not Specified |
| Internal Standard | Idarubicin[1] or Doxorubicin[5][6] | Not Specified | Not Specified | Alectinib[3] |
Table 2: Validation Parameters for Daunorubicin Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 0.4 - 10,000 ng/mL[4] | 11 - 66 µg/mL[2] | 7.25 - 43.5 µg/mL[7] | 1 - 15 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[4] | Not Specified | Not Specified | 0.99927[3] |
| LOD | 0.4 ng/mL[4] | 0.09 µg/mL[2] | 0.29 µg/mL[7] | Not Specified |
| LOQ | 0.4 ng/mL[4] | 0.28 µg/mL[2] | 0.88 µg/mL[7] | Not Specified |
| Accuracy (% Recovery) | 91 - 107%[4] | 100.30%[2] | Not Specified | 98 - 102%[3] |
| Precision (%RSD) | < 10%[4] | 0.6%[2] | Not Specified | < 2.0%[3] |
Experimental Protocols
Protocol 1: Daunorubicin Analysis in Human Plasma by HPLC with Fluorescence Detection
This protocol is adapted from a method used for therapeutic drug monitoring of anthracyclines in human plasma.[4]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of plasma sample, add a known concentration of an internal standard (e.g., idarubicin). b. Perform a liquid-liquid extraction using a mixture of chloroform and 1-heptanol (9:1 v/v).[4] c. Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. d. Transfer the organic (lower) phase to a clean tube. e. Re-extract the daunorubicin from the organic phase with 0.1 M orthophosphoric acid.[4] f. Vortex and centrifuge. g. Collect the aqueous (upper) phase and inject a suitable aliquot into the HPLC system.
2. HPLC Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: Supelcosil LC-CN (25 cm x 4.6 mm, 5 µm).[4] c. Mobile Phase: An appropriate isocratic mobile phase (specific composition to be optimized). d. Flow Rate: Typically 1.0 mL/min. e. Fluorescence Detector: Set the excitation wavelength to 480 nm and the emission wavelength to 560 nm.[4] f. Injection Volume: 20 µL. g. Data Analysis: Quantify the daunorubicin peak area relative to the internal standard peak area.
Protocol 2: Simultaneous Determination of Daunorubicin and Cytarabine in Pharmaceutical Dosage Forms by RP-HPLC with PDA Detection
This protocol is based on a method for the quality control of a combination drug product.[2]
1. Standard and Sample Preparation: a. Standard Stock Solution: Prepare a stock solution of daunorubicin and cytarabine in a suitable diluent (e.g., 50:50 water:acetonitrile). b. Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 11-66 µg/mL for daunorubicin).[2] c. Sample Preparation: Dilute the pharmaceutical dosage form with the diluent to obtain a final concentration within the calibration range.[2]
2. HPLC Analysis: a. HPLC System: A reverse-phase HPLC system with a Photo Diode Array (PDA) detector.[2] b. Column: Zorbax C18 (150 x 4.6 mm, 5 µm).[2] c. Mobile Phase: A mixture of 0.01N KH2PO4 and Acetonitrile (60:40 v/v).[2] d. Flow Rate: 1.0 mL/min.[2] e. PDA Detector: Set the detection wavelength to 240 nm.[2] f. Column Temperature: 30°C.[2] g. Injection Volume: 10 µL.[2] h. Data Analysis: Quantify the peak areas of daunorubicin and cytarabine.
Mandatory Visualizations
Caption: General experimental workflow for HPLC analysis of daunorubicin.
Caption: Logical relationship in HPLC method development and validation.
References
- 1. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. ajpamc.com [ajpamc.com]
- 4. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Immunofluorescence Staining of Topoisomerase II After Cerubidin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerubidin (daunorubicin) is an anthracycline antibiotic widely used in chemotherapy, particularly for acute leukemias.[1][2][3][4] Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme for managing DNA topology during replication and transcription.[1][3][4] Daunorubicin intercalates into DNA and stabilizes the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands.[1][3] This leads to the accumulation of double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of proteins such as topoisomerase II. This application note provides a detailed protocol for the immunofluorescent staining of topoisomerase II alpha (the predominant isoform in proliferating cells) in cultured cells following treatment with this compound. It also includes quantitative data on the effects of daunorubicin on topoisomerase IIα-positive cell populations and diagrams illustrating the experimental workflow and the drug's mechanism of action.
Data Presentation
Treatment of cancer cells with daunorubicin can lead to a selection of cells with lower levels of topoisomerase IIα, a potential mechanism of drug resistance. The following table summarizes data from a study on acute myeloid leukemia (AML) cells treated with daunorubicin for 24 hours. The proportion of topoisomerase IIα negative cells in the viable cell population was determined by flow cytometry.
| Daunorubicin Concentration (µM) | Mean % of Topoisomerase IIα Negative Cells |
| 0 (Control) | 29% |
| 0.1 | 35% |
| 0.5 | 48% |
| 1.0 | 57% |
Data adapted from a study on AML cells, where the proportion of topoisomerase IIα negative cells was observed to increase significantly with escalating concentrations of daunorubicin.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for immunofluorescence staining of topoisomerase II.
Caption: Mechanism of this compound action on Topoisomerase II.
Caption: Experimental workflow for Topoisomerase II IF.
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of topoisomerase IIα in adherent cells cultured on coverslips.
Materials and Reagents:
-
Adherent cell line of interest (e.g., HeLa, MCF-7)
-
Sterile glass coverslips (18 mm)
-
12-well cell culture plates
-
This compound (Daunorubicin hydrochloride)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Topoisomerase IIα
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
-
Nail polish or coverslip sealant
Procedure:
-
Cell Seeding and Culture:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame.
-
Place one sterile coverslip into each well of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Once cells have reached the desired confluency, remove the culture medium.
-
Add fresh medium containing the desired concentration of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) and a vehicle control (e.g., DMSO or sterile water).
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Carefully aspirate the medium from each well.
-
Gently wash the cells twice with 1 mL of PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access nuclear antigens.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Topoisomerase IIα antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip (typically 50-100 µL is sufficient to cover the cells).
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C for optimal results.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.
-
Add the diluted secondary antibody to each coverslip.
-
Incubate in a humidified, dark chamber for 1 hour at room temperature.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
During the final wash, add DAPI solution to the PBS to stain the nuclei. Incubate for 5 minutes.
-
Briefly rinse the coverslips with deionized water to remove salt crystals.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Store the slides in the dark at 4°C until imaging.
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images and analyze the intensity and localization of the topoisomerase IIα signal. Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity per nucleus. A decrease in nuclear fluorescence intensity or an increase in the proportion of cells with no detectable signal would be expected with increasing this compound concentrations.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Cerubidin (Daunorubicin) Resistance in Acute Lymphoblastic Leukemia (ALL)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments related to Cerubidin (daunorubicin) resistance in acute lymphoblastic leukemia (ALL) cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms behind this compound resistance in ALL cells?
A1: this compound (daunorubicin) resistance in ALL is a multifactorial issue. The most well-documented mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a classic mechanism.[1][2][3] These transporters act as pumps that actively remove daunorubicin from the cancer cells, lowering its intracellular concentration and thus its cytotoxic effect.[2][3]
-
Evasion of Apoptosis: ALL cells can develop resistance by altering apoptotic pathways. This often involves the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, or the downregulation of pro-apoptotic proteins like Bax and Bak.[4][5] Dysregulation of these proteins prevents the cell from undergoing programmed cell death in response to drug-induced DNA damage.[5][6]
-
Alterations in Drug Targets: Reduced activity or mutations in topoisomerase II, the primary target of daunorubicin, can prevent the drug from effectively causing DNA strand breaks.[1]
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways like PI3K/Akt/mTOR promotes cell survival, proliferation, and growth, thereby counteracting the cytotoxic effects of chemotherapy.[7][8][9][10]
Q2: How does the PI3K/Akt signaling pathway contribute to this compound resistance?
A2: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation that is frequently dysregulated in leukemia.[7] Its activation contributes to this compound resistance by:
-
Inhibiting Apoptosis: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins (e.g., Bad) and transcription factors (e.g., FOXO) that promote the expression of cell death genes.[10][11]
-
Promoting Cell Survival and Growth: The pathway enhances protein synthesis and cell growth through downstream effectors like mTOR.[10][11]
-
Regulating Drug Transporters: The PI3K/Akt pathway can influence the expression and activity of ABC transporters, further contributing to drug efflux.[8]
Q3: What is the role of the Bcl-2 protein family in resistance?
A3: The Bcl-2 family of proteins are critical regulators of the intrinsic (mitochondrial) apoptotic pathway.[4][12] Resistance to this compound is often associated with an imbalance between:
-
Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins prevent the release of cytochrome c from the mitochondria, a key step in initiating apoptosis. Overexpression of these proteins is a common resistance mechanism.[4]
-
Pro-apoptotic proteins (e.g., Bax, Bak, Bim): These proteins promote mitochondrial outer membrane permeabilization. Downregulation or inactivation of these proteins can confer resistance.[4][5] While high Bcl-2 levels can enhance lymphoblast survival, some studies have found that it does not always directly correlate with in vitro resistance to daunorubicin in patient samples, suggesting a complex interplay with other factors.[13]
Q4: What are some common strategies being investigated to overcome this compound resistance?
A4: Researchers are exploring several approaches:
-
ABC Transporter Inhibitors (Chemosensitizers): Using small molecules to block the function of P-glycoprotein and other efflux pumps, thereby increasing intracellular daunorubicin concentration.[3]
-
Targeting Pro-Survival Pathways: Employing inhibitors of the PI3K/Akt/mTOR pathway (e.g., Ipatasertib) to block survival signals and re-sensitize cells to chemotherapy.[8][14]
-
BH3 Mimetics: Using drugs like Venetoclax that mimic pro-apoptotic BH3-only proteins to inhibit anti-apoptotic proteins like Bcl-2, thereby restoring the cell's ability to undergo apoptosis.
-
Combination Therapies: Combining this compound with other chemotherapeutic agents or targeted therapies to attack the cancer cells through multiple mechanisms simultaneously.[15]
Section 2: Troubleshooting Guides
Problem 1: My resistant ALL cell line shows inconsistent IC50 values for this compound in my MTT assays.
| Possible Cause | Troubleshooting Steps |
| Cell Viability and Passage Number | Ensure you are using cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Always check cell viability (>90%) before seeding. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for each experiment. For leukemia suspension cells, a density of 0.5-1.0 x 10^5 cells/mL often works well.[16] |
| Drug Preparation and Storage | Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.5%). |
| Incubation Time | Standardize the drug incubation time (e.g., 48 or 72 hours) across all experiments.[16] |
| MTT Reagent/Assay Conditions | Ensure the MTT reagent is properly stored (protected from light) and not expired. Optimize the MTT incubation time (typically 4 hours) for your specific cell line.[17] Ensure formazan crystals are fully dissolved before reading absorbance. |
| Unstable Resistance Phenotype | Culture the resistant cell line in the continuous presence of a low, maintenance dose of this compound to ensure the resistance phenotype is maintained. Periodically re-validate the IC50 compared to the parental cell line.[18] |
Problem 2: I am not detecting P-glycoprotein (P-gp/MDR1) overexpression in my resistant cell line via Western Blot, but the cells show increased drug efflux.
| Possible Cause | Troubleshooting Steps |
| Antibody Issues | Validate your primary antibody using a positive control cell line known to overexpress P-gp. Check the manufacturer's recommended protocol for antibody concentration and incubation conditions. |
| Protein Extraction/Handling | P-gp is a large transmembrane protein. Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors. Avoid boiling the samples, as this can cause membrane proteins to aggregate; incubate at a lower temperature (e.g., 37-50°C for 15-30 min) before loading. |
| Western Blot Transfer | Optimize the transfer conditions (time, voltage) for large proteins (~170 kDa). A wet transfer system overnight at a low voltage is often more efficient than semi-dry systems for P-gp. |
| Efflux Mediated by Other Transporters | The resistance may be mediated by other ABC transporters like MRP1 or BCRP.[2][3] Test for the expression of these other transporters via Western Blot or qPCR. |
| Functional vs. Expression-Level Resistance | The resistant phenotype may be due to increased activity of P-gp rather than overexpression. A functional assay is the gold standard. Perform a Rhodamine 123 or Calcein-AM efflux assay using flow cytometry.[19][20] |
Section 3: Key Experimental Protocols
Protocol 1: Development of a this compound-Resistant ALL Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure with dose escalation.[18]
-
Determine Parental IC50: First, accurately determine the IC50 of this compound for the parental (sensitive) ALL cell line using an MTT or similar viability assay.[18]
-
Initial Exposure: Culture the parental cells in medium containing this compound at a starting concentration of approximately half the IC50 value (IC50/2).[21]
-
Monitor and Passage: Maintain the cells in the drug-containing medium. The culture will likely experience significant cell death initially. Replace the medium every 2-3 days. When the surviving cells repopulate and reach ~80% confluence, passage them.[21][22]
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.[22]
-
Repeat and Characterize: Repeat Step 4, gradually increasing the drug concentration over several months.[23] At each major concentration step, it is advisable to cryopreserve a stock of cells.[21]
-
Validation: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the new resistant cell line. Confirm the IC50 and maintain the culture in a medium containing a maintenance dose of this compound.
Protocol 2: MTT Assay for IC50 Determination
This colorimetric assay measures cell viability based on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[24] Include wells for "vehicle control" (cells + highest DMSO concentration) and "no-cell control" (medium only).
-
Drug Addition: After allowing cells to acclimate (a few hours for suspension cells), add 100 µL of medium containing serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[17]
-
Incubate for Formazan Production: Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully centrifuge the plate, aspirate the supernatant, and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[17] Shake the plate for 10 minutes to fully dissolve the crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate percent viability relative to the vehicle control. Plot percent viability versus the log of the drug concentration and use non-linear regression to determine the IC50 value.[14][25]
Protocol 3: Rhodamine 123 (Rh123) Efflux Assay for ABC Transporter Activity
This functional assay measures the ability of cells to efflux the fluorescent substrate Rhodamine 123, a known substrate for P-gp.[26] Reduced intracellular fluorescence indicates high efflux activity.
-
Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in culture medium.
-
Controls: Prepare tubes for your test cells, parental (sensitive) cells, and a positive control for inhibition (test cells + an inhibitor like Verapamil).
-
Dye Loading: Add Rh123 to the cell suspensions at a final concentration of 0.2-1.0 µg/mL.[27] Incubate for 30-60 minutes at 37°C in the dark to allow cells to uptake the dye.[27]
-
Wash: Wash the cells twice with ice-cold PBS or medium to remove extracellular Rh123.[27][28]
-
Efflux Period: Resuspend the cell pellets in warm (37°C) medium and incubate for 1-2 hours to allow for drug efflux.[28] For the inhibitor control, add the inhibitor (e.g., Verapamil) to the efflux medium.
-
Analysis: Analyze the intracellular fluorescence of the cell populations using a flow cytometer. Cells with high P-gp activity will show lower fluorescence (having pumped out the Rh123), while sensitive cells or inhibited cells will show high fluorescence.
Section 4: Data Presentation & Visualizations
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant ALL Cell Lines.
| Cell Line | This compound IC50 (nM) | Resistance Factor (Fold Change) |
|---|---|---|
| CCRF-CEM (Parental) | 25 ± 4.2 | 1.0 |
| CCRF-CEM/Cer-R (Resistant) | 550 ± 35.1 | 22.0 |
| MOLT-4 (Parental) | 40 ± 6.8 | 1.0 |
| MOLT-4/Cer-R (Resistant) | 980 ± 61.5 | 24.5 |
Table 2: Relative Expression and Activity of Resistance Markers.
| Cell Line | P-gp (MDR1) Relative mRNA Expression | Bcl-2 Protein Level (Relative to Actin) | Rhodamine 123 Retention (% of Parental) |
|---|---|---|---|
| CCRF-CEM (Parental) | 1.0 | 1.0 | 100% |
| CCRF-CEM/Cer-R (Resistant) | 18.5 | 4.2 | 21% |
| MOLT-4 (Parental) | 1.0 | 1.0 | 100% |
| MOLT-4/Cer-R (Resistant) | 25.1 | 6.8 | 15% |
Diagrams and Workflows
References
- 1. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. Resistance Mechanisms in Pediatric B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical relevance of BCL-2 overexpression in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cytarabine and daunorubicin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Rhodamine123 efflux assay [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cerubidin (Doxorubicin)-Induced Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers investigating Cerubidin (doxorubicin)-induced cardiotoxicity in animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound (doxorubicin)-induced cardiotoxicity?
A1: Doxorubicin-induced cardiotoxicity is a complex process driven by multiple mechanisms.[1] The most prominent theories involve:
-
Oxidative Stress: Doxorubicin undergoes redox cycling within cardiomyocytes, leading to the excessive production of reactive oxygen species (ROS).[1][2] The heart's limited antioxidant capacity makes it particularly vulnerable to ROS-induced damage to lipids, proteins, and DNA.[1][3]
-
Mitochondrial Dysfunction: The drug accumulates in mitochondria, impairing cellular respiration, disrupting calcium homeostasis, and triggering the release of pro-apoptotic factors.[1][4]
-
Topoisomerase IIβ (TOP2B) Inhibition: While doxorubicin's anti-cancer effects target TOP2α in cancer cells, its cardiotoxic effects are linked to the inhibition of TOP2β in cardiomyocytes.[4] This leads to DNA double-strand breaks and activates cell death pathways.[4]
-
Apoptosis and Cell Death: The culmination of oxidative stress, mitochondrial damage, and DNA damage activates apoptotic signaling pathways, including the p53 pathway, leading to the death of cardiomyocytes.[1][5]
Q2: What are the main differences between acute and chronic animal models of doxorubicin-induced cardiotoxicity?
A2: The choice between an acute and a chronic model depends on the research question.
-
Acute Models: Involve a single high dose of doxorubicin (e.g., 15-25 mg/kg in mice or rats) to study immediate effects, typically within a few days.[1][6][7] These models are useful for investigating initial molecular events like ROS generation and apoptosis activation.[6]
-
Chronic Models: Utilize multiple lower doses administered over several weeks (e.g., cumulative dose of 15-24 mg/kg in rats) to better mimic the clinical scenario in human patients.[1][6][7] These models are essential for studying the progressive development of cardiomyopathy, including fibrosis and sustained cardiac dysfunction.[6]
Q3: Which animal model (mouse, rat, or rabbit) is most appropriate for my study?
A3: The selection of an animal model is critical and depends on the specific aims of the study, as there is significant variability between species.[1]
-
Mice: Widely used due to the availability of genetic models, allowing for the study of specific genes and pathways.[8] However, they can be more resistant to doxorubicin, sometimes requiring higher cumulative doses.
-
Rats: Often considered a robust model that develops cardiotoxicity with features closely resembling human pathology, including significant fibrosis and cardiac dysfunction.[9] Dosing regimens are well-established for both acute and chronic studies.[7][9]
-
Rabbits: Also develop severe myocardial lesions and are used in some studies, but may show high individual variability in certain parameters.[9]
Q4: What are the key biomarkers for assessing cardiotoxicity in animal models?
A4: A combination of functional, histological, and serum biomarkers is recommended for a comprehensive assessment.
-
Cardiac Function: Echocardiography is the standard for non-invasively assessing Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[1][10] A decline in these parameters indicates systolic dysfunction.
-
Serum Biomarkers: Elevated levels of cardiac troponins (cTnT, cTnI) and natriuretic peptides (BNP, NT-proBNP) are indicators of myocardial injury.[1][7]
-
Histopathology: Examination of heart tissue can reveal cardiomyocyte hypertrophy, vacuolization, fibrosis, and apoptosis.[5][7]
Q5: What are some promising strategies being investigated to reduce doxorubicin-induced cardiotoxicity?
A5: Several strategies are under investigation:
-
Dexrazoxane: The only FDA-approved cardioprotective agent for this purpose.[7] It is thought to work by chelating iron and inhibiting TOP2β.[4][11]
-
Natural Compounds: Agents like Resveratrol, Quercetin, and Curcumin have shown protective effects in preclinical models, largely attributed to their antioxidant and anti-inflammatory properties.[10][12][13]
-
Targeted Therapies: Modulating specific signaling pathways, such as activating SIRT1 or AMPK, has been shown to protect cardiomyocytes from doxorubicin-induced damage.[10][14][15]
-
Exercise: Physical activity has been shown to reduce doxorubicin cardiotoxicity, potentially by decreasing drug concentration in cardiomyocytes and reducing ROS generation.[10]
Section 2: Troubleshooting Guide
Q: My animal cohort is experiencing a high mortality rate after doxorubicin administration. What are the likely causes and how can I fix it?
A: High mortality is a common issue, especially in acute or high-dose chronic models.
-
Cause: The doxorubicin dose may be too high for the specific strain, age, or sex of the animal. Some studies report up to 90% mortality in rats at a dose of 5 mg/kg administered twice weekly.[9]
-
Troubleshooting:
-
Reduce the Dose: Lower the individual or cumulative dose. A cumulative dose of 24 mg/kg in rats can induce severe cardiotoxicity with a lower mortality rate.[7]
-
Adjust the Schedule: Increase the time between injections to allow for recovery.
-
Perform a Dose-Ranging Study: Conduct a pilot study to determine the maximum tolerated dose (MTD) in your specific animal model before commencing the full experiment. Initial studies in mice found that 4 mg/kg killed all animals by 9 weeks, while 2 mg/kg produced minimal mortality.[6]
-
Route of Administration: Intraperitoneal (IP) injection is common, but intravenous (IV) administration can also be used and may alter the toxicity profile.[1][7] Ensure consistent administration.
-
Q: I am not observing significant cardiotoxicity (e.g., no change in LVEF). Why might this be?
A: A lack of observable toxicity can be due to several factors.
-
Cause: The cumulative dose may be too low, or the study duration is too short for chronic effects to manifest. Some researchers suggest that cumulative doses at or below 10 mg/kg in rats may not cause significant cardiotoxicity.[7]
-
Troubleshooting:
-
Increase Cumulative Dose: Gradually increase the total dose administered over the study period. A cumulative dose of 20 mg/kg is often considered the minimum to cause cardiotoxicity in rats.[7]
-
Extend the Study Duration: Chronic cardiomyopathy develops progressively. In some rat models, cardiac dysfunction starts to develop after 7 weeks, with significant changes at 9 weeks post-initial injection.[16]
-
Use More Sensitive Measurements: Diastolic dysfunction or elevations in biomarkers like troponins can precede significant changes in LVEF and may be earlier indicators of toxicity.[17]
-
Confirm Drug Potency: Ensure the doxorubicin solution was prepared correctly and has not degraded.
-
Q: My results are highly variable between animals in the same experimental group. How can I reduce this variability?
A: High individual variability is a known challenge.[9]
-
Cause: Variability can stem from inconsistencies in animal age, weight, or genetic background, as well as variations in drug administration and measurement techniques.
-
Troubleshooting:
-
Standardize Animal Characteristics: Use animals of the same sex, from the same supplier, and within a narrow age and weight range.
-
Ensure Consistent Dosing: Calculate the dose accurately based on the most recent body weight for each animal before every injection.
-
Refine Measurement Techniques: For echocardiography, ensure the same operator performs all measurements, uses consistent anesthesia, and acquires images from the same anatomical location each time to minimize procedural variability.[1]
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers on statistical power.
-
Section 3: Data Presentation and Summaries
Table 1: Example Doxorubicin Dosing Regimens for Inducing Cardiotoxicity
| Animal Model | Type of Model | Dosing Regimen | Cumulative Dose | Key Outcomes Observed | Reference(s) |
| Mouse (C57BL/6J) | Acute | Single intraperitoneal (IP) injection | 15 mg/kg | Transcriptional changes in antioxidation & apoptosis pathways | [6] |
| Mouse (C57BL/6N) | Chronic | 5 mg/kg IP, weekly for 5 weeks | 25 mg/kg | Reduced cardiac function (echocardiography) | [11][18] |
| Rat | Acute | Single IP or tail vein injection | 20-25 mg/kg | Reduced LVEF, myocardial fiber rupture, increased LDH | [7] |
| Rat | Chronic | 2.5 mg/kg IP, twice a week for 4 weeks | 20 mg/kg | Myocardial cell edema, vacuolar degeneration, fibrosis | [7][9] |
| Rat | Chronic | 1 mg/kg/day IP for 10 days | 10 mg/kg | Cardiomyopathy develops after 7 weeks, reduced LVEF at 9 weeks | [16] |
| Rabbit | Chronic | 1.0 mg/kg IV, twice a week for 4-6 weeks | 8-12 mg/kg | Severe myocardium histology changes | [9] |
Table 2: Key Biomarkers for Monitoring Doxorubicin-Induced Cardiotoxicity
| Biomarker Category | Specific Marker | Method of Detection | Typical Finding in Cardiotoxicity | Reference(s) |
| Cardiac Function | LVEF, FS | Echocardiography | Decreased | [1][10] |
| Myocardial Injury | Cardiac Troponin I (cTnI) | Serum ELISA/Assay | Increased | [1][5] |
| Cardiac Troponin T (cTnT) | Serum ELISA/Assay | Increased | [7] | |
| Creatine Kinase-MB (CK-MB) | Serum Assay | Increased | [1] | |
| Hemodynamic Stress | NT-proBNP | Serum ELISA/Assay | Increased | [1][12] |
| Oxidative Stress | Malondialdehyde (MDA) | Tissue Homogenate | Increased | [9] |
| Superoxide Dismutase (SOD) | Tissue Homogenate | Decreased | [12] | |
| Histopathology | Fibrosis | Masson's Trichrome | Increased collagen deposition | [10] |
| Apoptosis | TUNEL Staining | Increased number of positive nuclei | [8] |
Section 4: Key Experimental Protocols
Protocol 4.1: Induction of Chronic Cardiotoxicity in Mice
-
Animal Selection: Use 8- to 10-week-old male C57BL/6 mice. Allow animals to acclimate for at least one week before the experiment.
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection.
-
Baseline Measurements: Before the first injection, perform baseline echocardiography to assess cardiac function (LVEF, FS) and collect blood for serum biomarker analysis.
-
Administration: Administer doxorubicin via intraperitoneal (IP) injection at a dose of 5 mg/kg.[18] Weigh each mouse immediately before injection to ensure accurate dosing.
-
Dosing Schedule: Repeat the injection once weekly for a total of 5 consecutive weeks (cumulative dose: 25 mg/kg).[11][18] A control group should receive equivalent volumes of sterile saline.
-
Monitoring: Monitor animals daily for signs of distress, including weight loss, reduced activity, and ruffled fur.[7] Record body weight twice weekly.
-
Final Assessment: One week after the final doxorubicin injection, perform end-point echocardiography and collect blood and heart tissue for biomarker, histological, and molecular analysis.[18]
Protocol 4.2: Assessment of Cardiac Function using Echocardiography
-
Anesthesia: Lightly anesthetize the animal (e.g., with 1-2% isoflurane) to minimize movement while maintaining a heart rate as close to physiological levels as possible.[1]
-
Preparation: Shave the chest fur and apply pre-warmed ultrasound gel. Place the animal on a heated platform to maintain body temperature.
-
Imaging: Use a high-frequency ultrasound system (e.g., Vevo 2100) with a suitable transducer for small animals.[18]
-
Image Acquisition: Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.[1] This view allows for clear visualization of the left ventricular walls.
-
Measurements: Measure the Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s) from the M-mode tracing over at least three consecutive cardiac cycles.[1]
-
Calculations: Use the system software to automatically calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) to assess systolic function.[1]
Section 5: Visualized Workflows and Signaling Pathways
Caption: General experimental workflow for a chronic cardiotoxicity study.
Caption: Doxorubicin-induced oxidative stress and DNA damage pathway.
Caption: Role of p53 and mTOR signaling in doxorubicin cardiotoxicity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Teaching the basics of the mechanism of doxorubicin-induced cardiotoxicity: Have we been barking up the wrong tree? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 10. The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Doxorubicin-Induced Cardiotoxicity Animal Model [bio-protocol.org]
How to improve the solubility of daunorubicin in aqueous solutions
Daunorubicin Solubility Enhancement: A Technical Support Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of daunorubicin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My daunorubicin hydrochloride powder isn't dissolving well in a neutral aqueous buffer like PBS (pH 7.2). What is the issue?
A1: This is a common challenge. While daunorubicin is typically supplied as a hydrochloride salt to improve aqueous solubility, its solubility remains limited and is highly dependent on pH.[1] Daunorubicin is more stable and soluble in acidic conditions (pH 4.5–5.5).[1] At neutral or alkaline pH (above 8), its stability decreases, and it may precipitate or degrade, often indicated by a color change from red to blue-purple.[1][2] For many in vitro assays requiring physiological pH, a co-solvent stock solution or a specialized formulation is often necessary.
Q2: I'm seeing precipitation after diluting my concentrated DMSO stock of daunorubicin into my aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This phenomenon, known as "crashing out," occurs because daunorubicin is far less soluble in aqueous buffers than in pure, anhydrous DMSO.[2] When the concentrated stock is rapidly diluted, the solvent environment changes abruptly, and the aqueous buffer cannot maintain the high drug concentration, leading to precipitation.[3]
To prevent this:
-
Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This allows the drug to gradually acclimate to the increasingly aqueous environment.
-
Lower Stock Concentration: If possible, start with a lower concentration DMSO stock solution.
-
Increase Final Volume of Buffer: Diluting into a larger volume of the final aqueous buffer can help keep the final concentration of both the drug and the residual DMSO low enough to maintain solubility.
-
Ensure Rapid Mixing: Vortex or stir the aqueous buffer while adding the DMSO stock to ensure immediate and uniform dispersion, preventing localized high concentrations that can initiate precipitation.
Q3: What are the most effective strategies for significantly improving the aqueous solubility of daunorubicin for formulation development?
A3: Several advanced strategies can be employed to enhance the aqueous solubility and stability of daunorubicin. The choice of method depends on the specific experimental requirements, such as the desired concentration, route of administration for in vivo studies, and acceptable excipients.
Key Strategies:
-
pH Adjustment: Leveraging the ionizable amino group on the daunosamine sugar, solubility can be increased by preparing solutions in an acidic buffer (pH 4.5-5.5).[1] This is a straightforward method for in vitro studies where physiological pH is not a strict requirement.
-
Co-solvents: Using a water-miscible organic solvent like DMSO is a common laboratory practice to first dissolve the compound before making further dilutions into aqueous media.[2][4]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the daunorubicin molecule within the core of a cyclodextrin can dramatically increase its aqueous solubility.[5][6] This creates a stable, water-soluble inclusion complex.
-
Liposomal Formulations: Encapsulating daunorubicin within liposomes, which are microscopic lipid vesicles, is a clinically established method to improve solubility, alter pharmacokinetics, and reduce toxicity.[7]
Data Presentation: Solubility Overview
The solubility of daunorubicin hydrochloride varies significantly depending on the solvent and solution pH.
| Solvent/Solution | Reported Solubility (approx.) | Molar Equivalent (mM)¹ | Notes | Source |
| Water | Freely Soluble / up to 50 mM | ~88.7 mM | Solubility is pH-dependent; acidic pH improves solubility and stability. | [8][9][10] |
| PBS (pH 7.2) | 10 mg/mL | 17.7 mM | Aqueous solutions are not recommended for storage longer than one day. | [4] |
| DMSO | 10 - 100 mg/mL | 17.7 - 177.3 mM | Use fresh, anhydrous DMSO as it is hygroscopic; absorbed moisture can reduce solubility. | [2][4][10] |
| Dimethylformamide (DMF) | 20 mg/mL | 35.5 mM | Organic solvent option. | [4] |
| Ethanol | 0.5 mg/mL | 0.9 mM | Limited solubility compared to other organic solvents. | [4] |
¹Molar concentration calculated based on a molecular weight of 563.99 g/mol for Daunorubicin Hydrochloride.
Experimental Protocols
Protocol 1: Preparation of an Acidic Daunorubicin Solution
This protocol is suitable for preparing a solubilized solution for in vitro experiments where a lower pH is acceptable.
Materials:
-
Daunorubicin Hydrochloride powder
-
5% Dextrose Injection, USP (or a citrate buffer, pH 4.5)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of Daunorubicin HCl powder.
-
Reconstitute the powder with the 5% Dextrose solution to achieve the desired final concentration. The pH of this solution is typically around 4.5, which provides maximal stability.[1]
-
Vortex the vial thoroughly until the powder is completely dissolved, resulting in a clear red solution.
-
Protect the solution from light, as daunorubicin can be light-sensitive, especially at concentrations below 500 µg/mL.[2]
-
Use the solution promptly. For storage, refer to specific product datasheets, but generally, aqueous solutions should not be stored for more than 24 hours.[4]
Protocol 2: Preparation of Daunorubicin-Cyclodextrin Inclusion Complex (Kneading Method)
This method creates a solid, water-soluble complex that can be easily weighed and dissolved in aqueous media.[11]
Materials:
-
Daunorubicin Hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or γ-cyclodextrin[12][13]
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Molar Ratio Calculation: Weigh out Daunorubicin HCl and the chosen cyclodextrin. A 1:1 or 1:2 molar ratio (drug:cyclodextrin) is a common starting point.
-
Paste Formation: Place the cyclodextrin powder in the mortar. Add a minimal amount of deionized water dropwise and triturate with the pestle to form a thick, uniform paste.[5][11]
-
Kneading: Gradually add the Daunorubicin HCl powder to the paste. Knead the mixture continuously and vigorously for 30-60 minutes. The mixture should remain a paste throughout the process.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or place it in a desiccator under vacuum.
-
Pulverization: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle.
-
Sieving & Storage: Pass the powder through a fine-mesh sieve to ensure uniformity. Store the final complex in a tightly sealed, light-protected container away from moisture. The resulting powder should be readily soluble in aqueous buffers.
Visualizations: Workflows and Mechanisms
Troubleshooting Daunorubicin Solubility Issues
Caption: Decision tree for troubleshooting daunorubicin solubility.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of daunorubicin by a cyclodextrin molecule.
Workflow for Preparing a Daunorubicin-Liposome Formulation
Caption: General workflow for preparing liposomal daunorubicin.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Daunorubicin hydrochloride CAS#: 23541-50-6 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. humapub.com [humapub.com]
- 12. Inclusion complexation of doxorubicin and daunorubicin with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Cerubidin™ Cytotoxicity Assay Results
Welcome to the Cerubidin™ (daunorubicin hydrochloride) cytotoxicity assay troubleshooting guide. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (daunorubicin)?
This compound is an anthracycline antibiotic that functions as a chemotherapeutic agent. Its primary mechanism involves intercalation into DNA, where it inserts itself between base pairs, disrupting the normal helical structure.[1] This action inhibits the enzyme topoisomerase II, which is crucial for DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1]
Q2: Which cytotoxicity assay is recommended for use with this compound?
Both MTT and LDH assays are commonly used to assess the cytotoxic effects of this compound. However, it is often advisable to use at least two different assays that measure distinct cellular endpoints to confirm your findings.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.
Q3: What are typical IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, exposure time, and the specific assay conditions. Below is a table of representative IC50 values from various studies. It is crucial to determine the IC50 empirically for your specific cell line and experimental setup.
| Cell Line | Drug | IC50 (µM) | Citation |
| HL-60 | Daunorubicin | 2.52 | [2] |
| U937 | Daunorubicin | 1.31 | [2] |
| HCT116 | Daunorubicin | 0.68 | [1] |
| A549 | Daunorubicin | 0.49 | [3][4] |
| MCF7 | Daunorubicin | 0.54 | [3][4] |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible IC50 Values
Issue: You are observing significant variability in the calculated IC50 value for this compound across replicate experiments.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells from a consistent and narrow passage number range. Ensure cells are in the exponential growth phase with high viability (>95%) before seeding. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions. |
| "Edge Effect" in 96-Well Plates | Avoid using the outermost wells of the 96-well plate for experimental samples as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity. |
| This compound Stock Solution Instability | Prepare fresh serial dilutions of this compound for each experiment from a frozen stock. Protect the stock solution from light. |
| Variable Incubation Times | Adhere strictly to consistent incubation times for both drug treatment and assay development steps. |
Guide 2: Lack of a Clear Dose-Response Curve
Issue: Your results do not show a typical sigmoidal dose-response curve. You may observe a flat response or even an increase in signal at higher concentrations.
| Potential Cause | Recommended Solution |
| Inappropriate Concentration Range | The tested concentration range may be too narrow or entirely too high or too low for your specific cell line. Perform a broad-range dose-finding experiment to identify the optimal concentration range. |
| Insufficient Incubation Time | The cytotoxic effects of this compound are time-dependent. You may need to increase the incubation period to observe a significant effect. Consider a time-course experiment (e.g., 24, 48, 72 hours). |
| Compound Interference with MTT Assay | Anthracyclines like daunorubicin are known to have a red color, which can interfere with the colorimetric readout of the MTT assay.[5][6] Run a cell-free control with this compound and MTT reagent to check for direct reduction of MTT or absorbance interference. If interference is observed, consider using a different viability assay like the LDH assay. |
| Cell Line Resistance | The cell line you are using may have intrinsic or acquired resistance to this compound. |
Guide 3: High Background Signal in Control Wells
Issue: You are observing high absorbance or fluorescence in your negative control or blank wells.
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect your cell cultures for any signs of bacterial or fungal contamination. Ensure strict aseptic technique during all experimental procedures. |
| Serum LDH Activity (LDH Assay) | The serum used in your cell culture medium can contain LDH, leading to a high background. Reduce the serum concentration in the medium during the assay or use a serum-free medium. |
| Phenol Red Interference (MTT Assay) | The phenol red in some culture media can interfere with the absorbance reading. Use phenol red-free medium during the MTT incubation step. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "untreated control" (cells + medium) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment procedure as described for the MTT assay.
-
-
Assay Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[8]
-
Background Control: Medium only.
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.[9]
-
-
LDH Reaction:
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of the stop solution to each well.[8]
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
-
Calculation of Cytotoxicity:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Visualizing Cellular Pathways and Workflows
This compound's Mechanism of Action and Apoptosis Induction
This compound exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks. This DNA damage activates a signaling cascade that culminates in apoptosis (programmed cell death).
Caption: this compound's mechanism leading to apoptosis.
General Experimental Workflow for Cytotoxicity Assays
The following diagram outlines the general steps involved in performing a cytotoxicity assay with this compound.
Caption: General workflow for this compound cytotoxicity assays.
Troubleshooting Logic for Inconsistent Results
This decision tree can help you navigate the troubleshooting process when faced with inconsistent cytotoxicity data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cerubidin treatment duration for maximum efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Cerubidin (daunorubicin) treatment duration for maximum efficacy. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (daunorubicin)?
A1: this compound, a member of the anthracycline family, functions primarily by interfering with DNA synthesis.[1] It intercalates between DNA base pairs, which inhibits the action of topoisomerase II, an enzyme essential for DNA replication.[2][3] This leads to DNA strand breaks, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3][4] Additionally, this compound can generate reactive oxygen species (ROS), which cause further cellular damage.[3]
Q2: How does treatment duration impact the efficacy of this compound in vitro?
A2: The cytotoxic effects of this compound are time-dependent. While short exposure times can be effective, longer incubation periods (e.g., 24, 48, or 72 hours) often allow for the full manifestation of its cytotoxic and apoptotic effects.[5][6] The optimal duration depends on the cell line's doubling time and its intrinsic sensitivity to the drug. For example, some studies have used a 2-hour incubation with the drug followed by a drug-free period of up to 48 hours to observe apoptosis.[7][8] It is crucial to perform time-course experiments to determine the ideal exposure time for your specific experimental model.
Q3: What are typical IC50 values for this compound in common cancer cell lines?
A3: IC50 values for this compound can vary significantly depending on the cell line, treatment duration, and the specific assay used. The table below summarizes some reported IC50 values for various cancer cell lines. Note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.[9]
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 72 hours | 2.52[9] |
| K562 | Chronic Myeloid Leukemia | Not Specified | >1 (Resistant Line)[10] |
| U937 | Histiocytic Lymphoma | 72 hours | 1.31[9] |
| HCT116 | Colorectal Carcinoma | 48 hours | 0.68[4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 hours | ~0.02 |
| A549 | Lung Carcinoma | 72 hours | ~0.1 |
Note: Values for MOLT-4 and A549 are representative and may vary. Always determine the IC50 empirically for your specific cell line and conditions.
Q4: How should this compound be stored and handled to ensure stability?
A4: this compound hydrochloride powder should be stored at room temperature (15-30°C) or refrigerated (2-8°C), protected from light.[11][12] Reconstituted solutions are stable for 24 hours at room temperature or 48 hours when refrigerated, but must be protected from sunlight.[11][12] For long-term storage, stock solutions (typically in DMSO) should be aliquoted and stored at -20°C or -80°C to prevent freeze-thaw cycles.[5][12] this compound is unstable in solutions with a pH above 8, which can be identified by a color change from red to blue-purple.[11][12]
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Question: Why are my IC50 values for this compound inconsistent across different experimental runs?
-
Answer: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell-Related Factors: Ensure you are using authenticated cell lines with a consistent and low passage number, as genetic drift can alter drug sensitivity.[5][13] Always use healthy, exponentially growing cells and maintain a consistent seeding density, as both high and low confluency can affect results.[5][13]
-
Reagent Handling: this compound is sensitive to light and pH.[5][12] Always prepare fresh dilutions from a properly stored, light-protected stock solution for each experiment.[5] Avoid repeated freeze-thaw cycles of your stock solution.[13]
-
Experimental Conditions: Inconsistent incubation times can significantly impact results. Use calibrated pipettes to ensure accuracy in serial dilutions. To mitigate "edge effects" in 96-well plates, where outer wells are prone to evaporation, fill them with sterile media or PBS without cells.[13]
-
Issue 2: Lower-than-expected cytotoxicity or a flattened dose-response curve.
-
Question: My cells are not responding to this compound as expected, and the dose-response curve is flat. What could be the cause?
-
Answer: This can be due to several reasons:
-
Drug Degradation: Ensure that your this compound solutions are protected from light and that the pH of the culture medium is stable.[5] Degradation can lead to a loss of potency.
-
Cell Seeding Density: A high cell density can diminish the apparent effect of the drug, leading to increased resistance.[13][14] Optimize your seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[13]
-
Drug Resistance: The cell line may have developed resistance, especially if cultured for extended periods. This can involve the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove this compound from the cell, or alterations in topoisomerase II.[10][15]
-
Incubation Time: The cytotoxic effects are time-dependent. If you have a short incubation time, you may not be observing significant cell death. Consider extending the incubation period to 48 or 72 hours.[5]
-
Issue 3: Precipitate observed in the reconstituted this compound solution.
-
Question: I noticed a precipitate in my this compound solution. What should I do?
-
Answer: Precipitation can occur due to several factors:
-
pH: this compound is most stable in acidic conditions (optimal pH 4.5-5.5) and can become unstable and precipitate at a pH above 8.[16]
-
Solvent: While soluble in PBS, it is not recommended for long-term storage in this buffer.[16] For cell culture, it is best to prepare a concentrated stock in sterile water or DMSO and dilute it into the culture medium just before use.[16]
-
Storage: If a precipitate is seen after thawing a frozen stock, allow the vial to reach room temperature and vortex gently. If it does not redissolve, the solution may be compromised and should be discarded.[12]
-
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration via MTT Cytotoxicity Assay
This protocol is designed to find the most effective treatment duration for this compound in a specific cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[6]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[4]
-
Treatment: Treat the cells with the various concentrations of this compound. Include untreated and vehicle-only controls.
-
Time-Course Incubation: Incubate separate plates for different durations, for example, 24 hours, 48 hours, and 72 hours, at 37°C in a 5% CO2 incubator.[6]
-
MTT Assay:
-
At the end of each incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][9][17]
-
Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4][6]
-
Shake the plate gently for 10-15 minutes.[4]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cell viability for each concentration at each time point relative to the untreated control. Plot dose-response curves and determine the IC50 value for each duration. The optimal duration will be the one that achieves the desired level of efficacy with the lowest IC50 value.
Protocol 2: Apoptosis Induction Assay by Annexin V/PI Staining
This protocol assesses the induction of apoptosis following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at a concentration around the predetermined IC50 value for the optimal duration found in Protocol 1. Include an untreated control.
-
Cell Harvesting: At the end of the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer immediately.[9]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to controls indicates apoptosis induction.
Visualizations
Caption: Mechanism of action of this compound (daunorubicin).
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing Cerubidin degradation in laboratory storage conditions
Welcome to the Technical Support Center for Cerubidin® (daunorubicin hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the degradation of this compound during laboratory storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and reconstituted solutions?
A: Proper storage is critical for maintaining the stability of this compound. For the unreconstituted lyophilized powder, storage at a controlled room temperature between 15°C and 30°C (59°F to 86°F) is recommended.[1][2] Once reconstituted, the solution's stability depends on the temperature. It is stable for up to 24 hours at room temperature and for up to 48 hours when refrigerated at 2°C to 8°C.[1][2][3] In all cases, both the powder and the reconstituted solution should be protected from light by retaining them in their original carton until use.[1][2]
Q2: My reconstituted this compound solution has changed color from red to a blue-purple. What does this indicate?
A: A color change from red to blue-purple is a visual indicator of this compound degradation, which typically occurs in alkaline conditions.[4] Daunorubicin is unstable in solutions with a pH greater than 8.[4][5] If you observe this color change, the solution should be discarded as its chemical integrity and biological activity have been compromised. To prevent this, ensure all solvents and buffers used are within the optimal pH range for stability.
Q3: I observed a precipitate in my this compound solution. What are the potential causes and how can I prevent it?
A: Precipitation can be caused by several factors:
-
High pH: As mentioned, this compound is unstable and can precipitate at a pH above 8.[4]
-
High Concentrations: Preparing solutions at very high concentrations can lead to aggregation and precipitation.[4]
-
Incompatible IV Fluids: Mixing this compound with incompatible solutions, such as those containing heparin or dexamethasone sodium phosphate, can cause immediate precipitation.[5] It is recommended not to mix this compound with other drugs unless compatibility has been confirmed.[1][2]
-
Buffer Choice: While soluble in PBS (pH 7.2), it is not recommended to store daunorubicin in this buffer for extended periods, as related compounds are known to precipitate over time in neutral buffers.[4][6][7]
To prevent precipitation, use sterile water or DMSO for stock solutions, ensure the pH is within the stable range (ideally 4.5-5.5), and dilute into final buffers or media immediately before use.[4][8]
Q4: Is this compound sensitive to light?
A: Yes, this compound is sensitive to light and can undergo photodegradation.[9] The rate of degradation is more significant at lower concentrations (below 500 µg/mL).[9] Therefore, it is crucial to protect both the stock vial and any prepared solutions from light at all times during storage and handling.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Color change of solution (Red to Blue-Purple) | The pH of the solution is likely above 8, causing alkaline degradation.[4][5] | Immediately measure the pH of the solution. Discard the solution if the pH is alkaline. Prepare a fresh solution using a buffer within the optimal pH range of 4.5 to 5.5.[4][8] Ensure all glassware and solvents are free of basic contaminants. |
| Precipitate observed in the solution | This could be due to high pH, high concentration, use of incompatible diluents (e.g., heparin), or prolonged storage in neutral buffers like PBS.[4][5] | Verify the pH of the solution and ensure it is not alkaline. If using high concentrations, consider preparing a more dilute solution. Prepare fresh dilutions from a stock solution (in sterile water or DMSO) immediately before each experiment.[4] Avoid mixing with other drugs unless compatibility is known.[1] |
| Loss of biological activity or inconsistent results | This is likely due to the chemical degradation of the active compound. Degradation can be accelerated by improper pH, exposure to light, or elevated temperatures. | Prepare fresh solutions for each experiment. Protect solutions from light at all times. Store stock solutions at the recommended temperature (-20°C for DMSO stocks).[4] Quantify the concentration of this compound using a calibrated method like HPLC before use to ensure accuracy. |
| Unexpected peaks in HPLC chromatogram | These may represent degradation products. The primary degradation pathways involve hydrolysis (cleavage of the glycosidic bond) and photodegradation.[9][10] | Review solution preparation, pH, and storage procedures. Ensure solutions are protected from light and stored at the correct temperature.[1] Use a validated stability-indicating HPLC method to identify and quantify degradation products.[11][12] |
Data Presentation
Table 1: Stability of Reconstituted this compound (Daunorubicin HCl)
| Storage Condition | Vehicle | Stability Duration |
| Powder (Unreconstituted) | - | Stable until expiry date |
| Controlled Room Temperature (15°C to 30°C) | Lyophilized Powder | [1][2][3] |
| Solution (Reconstituted) | ||
| Room Temperature (15°C to 30°C) | Sterile Water for Injection | Stable for 24 hours[1][2][3][5] |
| Refrigerated (2°C to 8°C) | Sterile Water for Injection | Stable for 48 hours[1][2][3][5] |
| Refrigerated (4°C) | Water for Injections BP | Stable for at least 43 days (in polypropylene syringes) |
| Frozen (-20°C) | 0.9% NaCl or 5% Dextrose | Stable for at least 43 days |
Note: All solutions must be protected from light.
Table 2: Factors Influencing this compound Degradation
| Factor | Condition | Effect on Stability |
| pH | > 8.0 | Unstable; rapid degradation indicated by color change to blue-purple.[4][5] |
| 4.5 - 5.5 | Optimal stability.[4][8] | |
| < 4.0 | Increased degradation.[8] | |
| Light | Exposure to fluorescent light or sunlight | Causes photodegradation, especially at concentrations <500 µg/mL.[9] |
| Temperature | Elevated temperatures | Accelerates degradation. |
| Incompatible Admixtures | Heparin, Dexamethasone Sodium Phosphate | Causes immediate precipitation.[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol details the proper procedure for reconstituting this compound powder for laboratory use.
-
Preparation: Bring the vial of this compound lyophilized powder to room temperature before reconstitution.
-
Reconstitution: Using a sterile syringe, add 4 mL of Sterile Water for Injection, USP, to a vial containing 20 mg of daunorubicin.[1][2] This will yield a solution with a final concentration of 5 mg/mL.
-
Dissolution: Agitate the vial gently until the material has completely dissolved.[1][2] Avoid vigorous shaking. The resulting solution should be a clear, red liquid.
-
Storage of Reconstituted Solution: If not used immediately, store the reconstituted solution protected from light at 2°C to 8°C for up to 48 hours.[2][3] For longer-term storage, high-concentration stock solutions are typically prepared in DMSO and stored at -20°C.[4]
-
Further Dilution: For experimental use, the desired dose can be withdrawn and further diluted in a suitable buffer or cell culture medium immediately before application.
Protocol 2: Stability-Indicating RP-HPLC Method for Daunorubicin
This method can be used to quantify Daunorubicin and separate it from its major degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of 0.01N KH2PO4 buffer and Methanol in a 50:50 (v/v) ratio.[11] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the diluent (e.g., mobile phase or water).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., add 2N HCl or 2N NaOH and heat at 60°C for 30 minutes).[13] Neutralize the acid/base stressed samples before injection.
-
Dilute the samples to an appropriate concentration within the linear range of the assay (e.g., 44 µg/mL).[11]
-
-
Analysis: Inject the samples. The retention time for daunorubicin is typically around 2.4-3.2 minutes under these conditions.[11][14] Degradation products will appear as separate peaks, allowing for the assessment of stability.
Mandatory Visualizations
Caption: Recommended workflow for handling and storing this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. wjpsonline.com [wjpsonline.com]
Technical Support Center: Addressing Off-Target Effects of Daunorubicin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of daunorubicin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of daunorubicin observed in cellular models?
A1: The most significant off-target effect of daunorubicin is cardiotoxicity, which can lead to cardiomyopathy and heart failure.[1][2] Other common off-target effects include myelosuppression (bone marrow suppression), mucositis, and the generation of reactive oxygen species (ROS) in non-cancerous cells, leading to cellular damage.[1][3][4]
Q2: What is the primary mechanism of action of daunorubicin, and how does it contribute to off-target effects?
A2: Daunorubicin has a multi-faceted mechanism of action. It intercalates into DNA, disrupting DNA structure and inhibiting the function of topoisomerase II, an enzyme essential for DNA replication.[3][4][5][6] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[4][5] Additionally, the quinone moiety of daunorubicin undergoes redox cycling, which generates reactive oxygen species (ROS).[3][4] While these mechanisms are effective against rapidly dividing cancer cells, they can also affect healthy, proliferating cells, leading to off-target toxicity.[3]
Q3: How can I minimize daunorubicin's off-target effects in my cell culture experiments?
A3: To minimize off-target effects in vitro, consider the following strategies:
-
Optimize Drug Concentration and Exposure Time: Determine the lowest effective concentration and the shortest exposure time that induces the desired effect in cancer cells while minimizing toxicity in control cells.[1]
-
Use Targeted Delivery Systems: Employ nanoparticles or liposomal formulations to specifically deliver daunorubicin to cancer cells, limiting its uptake by non-target cells.[1]
-
Combination Therapy: Combining daunorubicin with other therapeutic agents may allow for the use of a lower, less toxic dose of daunorubicin.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
-
Possible Cause: Non-specific uptake of free daunorubicin by healthy cells.[1]
-
Troubleshooting Steps:
-
Titrate Daunorubicin Concentration: Perform a dose-response experiment to identify the optimal concentration that balances efficacy in cancer cells and toxicity in control cells.
-
Reduce Incubation Time: A shorter incubation period may be sufficient to kill cancer cells while sparing healthy cells.[1]
-
Implement a Targeted Delivery System: Consider using liposomal formulations or nanoparticles to enhance delivery to cancer cells and reduce uptake by non-cancerous cells.[1]
-
Assess Drug Efflux Pump Expression: Quantify the expression of multidrug resistance proteins (e.g., P-glycoprotein) in your cell lines, as they can influence intracellular drug accumulation.[1]
-
Issue 2: Inconsistent IC50 Values for Daunorubicin Between Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter and assess viability before seeding.
-
Monitor Cell Health and Confluency: Use only healthy, actively dividing cells. Both sparse and overly confluent cultures can respond differently to the drug.
-
Prepare Fresh Drug Dilutions: Daunorubicin can be sensitive to light and pH. Prepare fresh dilutions from a properly stored stock solution for each experiment.[7]
-
Control for Edge Effects: In multi-well plates, avoid using the outer wells, which are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media.
-
Issue 3: Unexpected Cell Cycle Arrest Profile
-
Possible Cause: The concentration and duration of daunorubicin treatment can influence the specific phase of cell cycle arrest.[8][9]
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze cell cycle distribution at different time points after treatment to capture the dynamic changes.
-
Test a Range of Concentrations: Different concentrations of daunorubicin can induce arrest at different checkpoints (e.g., G1/S or G2/M).[9][10]
-
Ensure Proper Cell Fixation: Inadequate fixation with ethanol can lead to poor DNA staining and inaccurate cell cycle analysis.
-
Create a Single-Cell Suspension: Cell clumps can be misinterpreted as cells in the G2/M phase, leading to inaccurate results.
-
Data Presentation
Table 1: Cytotoxicity of Daunorubicin (IC50 Values) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| MCF-7 | Breast Cancer | 8.306 | 48 | [11] |
| MDA-MB-231 | Breast Cancer | 6.602 | 48 | [11] |
| MES-SA | Uterine Sarcoma | 0.07 - 3 | Not specified | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric method to assess cell viability.
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of daunorubicin in a suitable solvent (e.g., sterile water or DMSO).[12]
-
Perform serial dilutions of daunorubicin in complete culture medium to achieve the desired final concentrations.[12]
-
Remove the medium from the wells and add 100 µL of the medium containing various concentrations of daunorubicin.[12]
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 5-10 minutes.
-
-
Data Acquisition and Analysis:
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with daunorubicin for the desired time.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Visualizations
Caption: Daunorubicin's multifaceted mechanism of action.
Caption: Troubleshooting high off-target cytotoxicity.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. oatext.com [oatext.com]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Daunorubicin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daunorubicin-induced variations in gene transcription: commitment to proliferation arrest, senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Cerubidin-Induced Nausea and Vomiting in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating Cerubidin (daunorubicin)-induced nausea and vomiting in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (daunorubicin) and how does it induce nausea and vomiting?
A1: this compound is the brand name for daunorubicin, an anthracycline antibiotic used in chemotherapy.[1] It has antimitotic and cytotoxic activity, primarily by intercalating with DNA and inhibiting topoisomerase II, which leads to DNA breaks and cell death.[2] This cytotoxic action is not limited to cancer cells and can damage healthy cells, including those in the gastrointestinal (GI) tract. The damage to the GI tract, particularly to enterochromaffin cells, is thought to trigger the release of neurotransmitters like serotonin (5-HT).[3][4] This release activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting centers, inducing nausea and emesis.[3][4]
Q2: What are the standard animal models for studying chemotherapy-induced nausea and vomiting (CINV)?
A2: The choice of animal model is critical as not all species can vomit.
-
Ferrets are a widely used model because their vomiting reflex is similar to humans. They are sensitive to various chemotherapeutic agents, including cisplatin and anthracyclines like doxorubicin, and have been pivotal in the development of antiemetic drugs such as 5-HT3 receptor antagonists.[3][5][6]
-
Rats and Mice are incapable of vomiting.[7] However, they exhibit "pica," a behavior involving the consumption of non-nutritive substances like kaolin (clay).[8][9] This behavior is considered an analogue to nausea and is a reliable index for assessing the emetogenic potential of drugs.[8][9]
-
Dogs are also used in CINV studies, particularly for delayed-phase emesis, and have been used to test the efficacy of antiemetics like maropitant against doxorubicin-induced vomiting.[10][11][12][13]
-
Musk shrews have a rapid emetic response and are also used to study the neurobiology of emesis.[14]
Q3: How is nausea, as distinct from vomiting, assessed in animal models?
A3: Since animals cannot self-report nausea, researchers rely on behavioral surrogates:
-
Pica (Kaolin Intake): In rats, the primary method is measuring the intake of kaolin. An increase in kaolin consumption following administration of a chemotherapeutic agent is a well-established indicator of nausea.[8][9][15]
-
Conditioned Taste Aversion (CTA): Animals will avoid a novel, palatable food or drink if its consumption is paired with an unpleasant stimulus like nausea. A reduction in the intake of a specific solution (e.g., saccharin) after it has been paired with chemotherapy administration is used as a measure of nausea.[7][9]
-
Changes in Food Intake and Body Weight: A significant decrease in food consumption and subsequent weight loss are often associated with the nausea and malaise induced by chemotherapy.[16]
Q4: What are the standard antiemetic agents that should be used as positive controls in these studies?
A4: The primary classes of antiemetics used as positive controls are:
-
5-HT3 Receptor Antagonists: This class includes drugs like ondansetron and granisetron.[17][18] They are highly effective against acute CINV by blocking serotonin receptors on vagal afferents.[3][4]
-
Neurokinin-1 (NK1) Receptor Antagonists: Drugs like aprepitant (and maropitant in veterinary medicine) are effective against both acute and delayed CINV. They work by blocking substance P from binding to NK1 receptors in the brain.
-
Corticosteroids: Dexamethasone is often used, sometimes in combination with other antiemetics, to enhance their efficacy, particularly against delayed emesis.[18][19]
Troubleshooting Guide
Q5: My animals are not showing a consistent emetic response to this compound. What could be the issue?
A5: Inconsistent emetic responses can stem from several factors:
-
Drug Dosage and Administration: Ensure the dose of daunorubicin is appropriate for the chosen species and strain, as sensitivity can vary. The route and speed of administration (e.g., intravenous infusion vs. intraperitoneal injection) can also impact the emetic response.
-
Animal-Specific Factors: The age, sex, and health status of the animals can influence their response. Younger ferrets, for instance, may show a reduced emetic response to some agents compared to adults.[17]
-
Acclimatization and Stress: Animals should be properly acclimatized to the housing and experimental conditions. High levels of stress can alter physiological responses.
-
Fasting State: Whether an animal has been fasted or fed can influence GI motility and drug absorption, potentially affecting the emetic outcome.
Q6: I am observing high variability in my pica (kaolin intake) data in rats. How can I reduce this?
A6: High variability is a common challenge in pica studies. To minimize it:
-
Acclimatization to Kaolin: Allow rats a sufficient period (several days) to become accustomed to the presence of kaolin in their cages before the experiment begins. This establishes a stable baseline intake.
-
Consistent Kaolin Preparation: Prepare the kaolin pellets or paste in a consistent manner for every experiment to ensure uniform texture and palatability.[20]
-
Control for Spillage: Use specialized feeders that minimize the amount of kaolin that is spilled or scattered. Account for any spillage when measuring consumption.
-
Housing Conditions: House animals individually during the measurement period to prevent social factors from influencing eating behavior and to ensure accurate individual measurements.
-
Environmental Factors: Maintain a consistent light-dark cycle, temperature, and noise level, as changes can stress the animals and affect their feeding behavior.
Q7: My novel antiemetic compound is not showing efficacy. What are the possible reasons?
A7: A lack of efficacy could be due to several factors beyond the compound's inherent activity:
-
Pharmacokinetics: The dose, route of administration, and timing of administration relative to the this compound challenge are critical. The compound may not be reaching the target receptors at a sufficient concentration or for a sufficient duration.
-
Mechanism of Action: this compound-induced emesis is a multi-pathway process. Your compound might target a pathway that is less dominant in the specific phase (acute vs. delayed) you are studying. For example, 5-HT3 antagonists are highly effective for acute emesis but less so for delayed emesis.[5]
-
Animal Model: The specific emetic pathways and their relative importance can differ between species. A compound effective in rats (pica model) may not translate directly to ferrets (vomiting model).
-
Drug Formulation: Issues with the solubility or stability of your compound in the vehicle can lead to inconsistent or poor bioavailability.
Quantitative Data Summary
The following tables summarize representative data from studies investigating antiemetic efficacy in animal models of CINV.
Table 1: Efficacy of Antiemetics on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose | Mean Number of Retches + Vomits (Day 1) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 125 | - |
| Ondansetron | 1.0 mg/kg, i.p. | 38 | ~70% |
| Dexamethasone | 1.0 mg/kg, i.p. | 19 | ~85% |
| Ondansetron + Dexamethasone | 1.0 mg/kg each, i.p. | 0 | 100% |
Data are hypothetical but based on typical results demonstrating the synergistic effect of combining a 5-HT3 antagonist with a corticosteroid.[18]
Table 2: Effect of a 5-HT3 Antagonist on Cisplatin-Induced Kaolin Intake (Pica) in Rats
| Treatment Group | Dose | Mean Kaolin Intake (g) at 24h | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 4.5 g | - |
| Granisetron | 0.5 mg/kg, s.c. | 1.2 g | ~73% |
Data are representative of studies showing that 5-HT3 antagonists significantly reduce pica behavior in rats, indicating an attenuation of nausea.[7][9]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Emesis in Ferrets
-
Animal Selection: Use healthy, adult male or female ferrets, acclimatized to the facility for at least one week.
-
Housing: House ferrets individually in cages with a wire mesh floor to allow for easy observation and cleaning of vomitus. Provide food and water ad libitum, but fast animals for ~12 hours prior to drug administration.
-
Baseline Observation: Observe animals for 30-60 minutes before dosing to ensure they are not exhibiting any signs of illness.
-
Drug Administration:
-
Administer the test antiemetic or vehicle at the predetermined time point (e.g., 30 minutes before chemotherapy).
-
Administer this compound (daunorubicin) via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 5 mg/kg).
-
-
Observation Period:
-
Continuously observe the animals via video recording for at least 8 hours post-Cerubidin administration for acute phase emesis.
-
The observation can be extended to 72 hours for delayed phase studies.
-
-
Data Collection:
-
Manually or automatically score the number of retches (rhythmic, spasmodic contractions of abdominal muscles without expulsion of gastric contents).
-
Score the number of vomits (forceful expulsion of gastric contents).
-
The primary endpoint is typically the total number of retches and vomits.
-
Protocol 2: Assessment of this compound-Induced Pica in Rats
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats, acclimatized for at least one week.
-
Housing: House rats individually in cages that allow for separate measurement of food, water, and kaolin intake.
-
Kaolin Acclimatization:
-
For 3-5 days prior to the experiment, provide a pre-weighed amount of kaolin in a separate, spill-resistant container.
-
Measure daily kaolin intake to establish a baseline. Rats should consume very little kaolin during this period.
-
-
Drug Administration:
-
Administer the test antiemetic or vehicle.
-
Administer this compound (daunorubicin) via i.p. injection (e.g., 3-6 mg/kg).
-
-
Measurement Period:
-
Immediately after dosing, return animals to their cages with pre-weighed amounts of kaolin and standard chow.
-
Measure the amount of kaolin and chow consumed at 24, 48, and 72 hours post-injection. Correct for any spillage.
-
-
Data Analysis: The primary endpoint is the mass (in grams) of kaolin consumed over each 24-hour period, compared between treatment groups. A significant increase in kaolin intake indicates pica.
Visualizations
Caption: Signaling pathway of acute this compound-induced emesis.
Caption: General experimental workflow for CINV animal studies.
References
- 1. Cerubidine (Daunorubicin) for Leukemia | MyLeukemiaTeam [myleukemiateam.com]
- 2. Cerubidine (Daunorubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. karger.com [karger.com]
- 4. karger.com [karger.com]
- 5. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Efficacy of maropitant in the prevention of delayed vomiting associated with administration of doxorubicin to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rvc.ac.uk [rvc.ac.uk]
- 12. Fasting Reduces the Incidence of Delayed-Type Vomiting Associated with Doxorubicin Treatment in Dogs with Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fasting Reduces the Incidence of Delayed-Type Vomiting Associated with Doxorubicin Treatment in Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computerized detection and analysis of cancer chemotherapy-induced emesis in a small animal model, musk shrew - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antiemetic activity of granisetron against cytostatic-treatment-induced emesis in 10- to 13-week-old ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An interaction of ondansetron and dexamethasone antagonizing cisplatin-induced acute and delayed emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dexamethasone can potentiate the anti-emetic action of a 5HT3 receptor antagonist on cyclophosphamide induced vomiting in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
Strategies to enhance the bioavailability of oral daunorubicin formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the bioavailability of oral daunorubicin formulations.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation and evaluation of oral daunorubicin delivery systems.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Low drug entrapment efficiency in nanoparticles. | 1. Inappropriate polymer-to-drug ratio. 2. Poor solubility of daunorubicin in the organic phase during nanoparticle preparation. 3. Rapid drug partitioning into the external aqueous phase. | 1. Optimize the polymer-to-drug ratio; decreasing the casein concentration has been shown to increase entrapment efficiency in casein-based nanoparticles[1]. 2. Use a co-solvent or a different organic solvent to improve drug solubility. 3. Employ a double emulsion-solvent evaporation technique for hydrophilic drugs like daunorubicin. |
| Inconsistent particle size and high polydispersity index (PDI). | 1. Inefficient homogenization or sonication. 2. Aggregation of nanoparticles during preparation or storage. 3. Improper concentration of stabilizer or surfactant. | 1. Optimize the energy input (duration and power) of the homogenization or sonication step. 2. Ensure adequate concentration of a suitable stabilizer (e.g., Pluronic F-127, Solutol HS15)[2]. Incorporate cryoprotectants before lyophilization to prevent aggregation upon reconstitution. 3. Titrate the concentration of the stabilizer to find the optimal level for particle size control. |
| Rapid initial burst release of the drug in vitro. | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous or unstable nanoparticle matrix. | 1. Wash the nanoparticle suspension thoroughly after preparation to remove surface-adsorbed drug. 2. Use a polymer with a higher glass transition temperature or increase the degree of crosslinking to create a denser matrix. For liposomes, using lipids with higher transition temperatures (e.g., DSPC) can lead to more rigid structures[3]. |
| Low oral bioavailability in animal studies despite promising in vitro results. | 1. Significant first-pass metabolism in the liver. 2. P-glycoprotein (P-gp) mediated efflux in the intestine.[4][5][6] 3. Degradation of the formulation in the harsh gastrointestinal (GI) environment. | 1. Co-administer a cytochrome P450 inhibitor (use with caution and appropriate ethical approval). Nanoformulations can also help protect the drug from hepatic metabolism[7]. 2. Incorporate P-gp inhibitors in the formulation (e.g., curcumin, gracillin)[8]. Surface modification with materials like chitosan can also inhibit P-gp efflux[9]. 3. Use enteric-coated nanoparticles or polymers that are resistant to acidic and enzymatic degradation in the stomach and upper intestine. |
| High variability in pharmacokinetic parameters between animals. | 1. Inconsistent dosing volume or technique. 2. Physiological differences between animals (e.g., fed vs. fasted state). 3. Genetic variability in drug metabolizing enzymes and transporters. | 1. Ensure accurate and consistent oral gavage technique. 2. Standardize the feeding schedule of the animals before and during the experiment. The fed or fasted state can significantly impact drug absorption. 3. Use a larger group of animals to account for biological variability. Genetic variations in enzymes like CBR1 can influence daunorubicin pharmacokinetics. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to improve the oral bioavailability of daunorubicin.
1. Why is the oral bioavailability of daunorubicin so low?
The poor oral bioavailability of daunorubicin is primarily due to two major factors:
-
P-glycoprotein (P-gp) Efflux: Daunorubicin is a substrate for the P-gp efflux pump, an ATP-binding cassette (ABC) transporter protein highly expressed in the intestinal epithelium.[10][6] This pump actively transports the drug from inside the intestinal cells back into the gut lumen, limiting its absorption into the systemic circulation.[6]
-
First-Pass Metabolism: After absorption, daunorubicin undergoes extensive metabolism in the liver before it can reach the systemic circulation.[11] This "first-pass effect" significantly reduces the amount of active drug that is available to exert its therapeutic effect.[11]
2. What are the most promising strategies to enhance the oral bioavailability of daunorubicin?
Nanoformulations are a leading strategy to overcome the challenges of oral daunorubicin delivery. Key approaches include:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate daunorubicin, protecting it from the harsh GI environment and facilitating its transport across the intestinal epithelium.[4][12] Surface coating with materials like chitosan has been shown to further enhance bioavailability by inhibiting P-gp efflux and improving mucoadhesion.[7][9][12]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like daunorubicin.[3][13] Optimizing liposomal characteristics such as lipid composition, particle size, and surface charge can significantly improve oral absorption.[3]
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. They offer advantages like good biocompatibility, low toxicity, and the ability to enhance the oral bioavailability of drugs like doxorubicin, a close analog of daunorubicin.[14][15]
3. How do nanoformulations improve the oral bioavailability of daunorubicin?
Nanoformulations improve oral bioavailability through several mechanisms:
-
Protection from Degradation: The nanoparticle matrix protects the encapsulated daunorubicin from enzymatic and acidic degradation in the GI tract.[7]
-
Inhibition of P-gp Efflux: Some nanoparticle materials, or surface coatings like chitosan and PEGylation, can inhibit the function of the P-gp efflux pump, thereby increasing intracellular drug concentration.[4][9]
-
Enhanced Permeation and Uptake: Nanoparticles can be taken up by enterocytes through endocytosis, bypassing the P-gp efflux mechanism.[7] Their small size and surface properties can also facilitate transport through the intestinal mucus layer.
-
Reduced First-Pass Metabolism: By utilizing the lymphatic transport pathway, some nanoformulations can partially bypass the liver, thus reducing first-pass metabolism.[7]
4. What are the key pharmacokinetic parameters to evaluate when assessing a new oral daunorubicin formulation?
The key pharmacokinetic parameters to measure in plasma after oral administration include:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Relative Bioavailability (%F): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous administration.
These parameters are typically determined by collecting blood samples at various time points after drug administration and analyzing the drug concentration using a validated bioanalytical method like HPLC or LC-MS/MS.[16][17]
Data Presentation
The following tables summarize quantitative data from studies on various oral daunorubicin and doxorubicin (a closely related anthracycline) formulations.
Table 1: Pharmacokinetic Parameters of Oral Daunorubicin Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Daunorubicin Solution | 125.3 ± 11.8 | 1.0 | 452.7 ± 41.2 | - | - | [12] |
| CS-DAUN-PLGA-NPs | 789.4 ± 69.3 | 4.0 | 4528.1 ± 411.5 | 10-fold higher than solution | 10.0 | [12] |
CS-DAUN-PLGA-NPs: Chitosan-coated Daunorubicin-loaded PLGA Nanoparticles
Table 2: Pharmacokinetic Parameters of Oral Doxorubicin Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Fold Increase in Bioavailability | Reference |
| Doxorubicin Solution | 141.2 ± 13.7 | 1.5 | 512.9 ± 48.3 | - | - | [4][18] |
| PEGylated-DOX-PLGA-NPs | 692.5 ± 61.8 | 6.0 | 3487.6 ± 312.9 | 6.8-fold higher than solution | 6.8 | [4][18] |
PEGylated-DOX-PLGA-NPs: PEGylated Doxorubicin-loaded PLGA Nanoparticles
Table 3: Characteristics of Optimized Doxorubicin-Loaded Liposomes for Oral Delivery
| Parameter | Value | Reference |
| Lipid Composition | Distearoylphosphatidylcholine (DSPC) | [3] |
| Particle Size | 120 nm | [3] |
| Surface Charge | Positive | [3] |
| PEGylation | Non-PEGylated | [3] |
| Lipid to Drug Ratio | 10 | [3] |
| Resulting Bioavailability Increase | 4-fold | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Drug Release Study
This protocol is a generalized method based on common practices for nanoparticle formulations.[19][20][21][22][23]
Objective: To determine the rate and extent of daunorubicin release from the formulation in simulated physiological fluids.
Materials:
-
Daunorubicin-loaded formulation (e.g., nanoparticles, liposomes)
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating intestinal fluid)
-
Simulated gastric fluid (SGF, pH 1.2)
-
Dialysis membrane (with a molecular weight cut-off below the molecular weight of daunorubicin, e.g., 10-14 kDa)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
A known amount of the daunorubicin-loaded formulation is dispersed in a specific volume of release medium (e.g., SGF or PBS) and placed inside a dialysis bag.
-
The sealed dialysis bag is immersed in a larger volume of the same release medium in a beaker or flask.
-
The entire setup is placed in a shaking incubator maintained at 37°C to simulate body temperature and provide gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), a small aliquot of the release medium outside the dialysis bag is withdrawn.
-
An equal volume of fresh release medium is immediately added back to maintain sink conditions.
-
The concentration of daunorubicin in the collected samples is quantified using a validated analytical method.
-
The cumulative percentage of drug released is calculated and plotted against time.
In Vivo Pharmacokinetic Study in Rats
This protocol is a general representation of pharmacokinetic studies described in the literature.[4][12][16][24] All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Objective: To determine the pharmacokinetic profile of an oral daunorubicin formulation in an animal model.
Animals:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old, 200-250 g)
Procedure:
-
Animals are fasted overnight (12 hours) before the experiment but have free access to water.
-
The animals are divided into groups (e.g., control group receiving daunorubicin solution, test group receiving the new formulation).
-
The formulations are administered orally via gavage at a predetermined dose.
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or retro-orbital plexus into heparinized tubes at specific time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-administration).[17]
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
The concentration of daunorubicin and its major metabolite, daunorubicinol, in the plasma samples is determined using a validated LC-MS/MS or HPLC method.[25][26]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxicity of anticancer drugs.[27][28]
Objective: To evaluate the cytotoxic effect of daunorubicin formulations on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, K562)
-
Complete cell culture medium
-
96-well plates
-
Daunorubicin formulations (free drug and encapsulated drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the free daunorubicin and the daunorubicin formulation. Control wells with untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.
Visualizations
The following diagrams illustrate key concepts and workflows related to the development and evaluation of oral daunorubicin formulations.
Caption: A typical experimental workflow for developing and evaluating novel oral daunorubicin formulations.
Caption: Major physiological barriers limiting the oral bioavailability of daunorubicin.
Caption: Simplified signaling pathway for daunorubicin's mechanism of action, leading to apoptosis.
References
- 1. Casein-Based Nanoparticles: A Potential Tool for the Delivery of Daunorubicin in Acute Lymphocytic Leukemia | MDPI [mdpi.com]
- 2. Preparation and characterization of solid lipid nanoparticles loaded with doxorubicin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Enhancement of oral bioavailability of doxorubicin through surface modified biodegradable polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting | MDPI [mdpi.com]
- 6. ori.umkc.edu [ori.umkc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Natural Inhibitors of P-glycoprotein in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 12. Daunorubicin oral bioavailability enhancement by surface coated natural biodegradable macromolecule chitosan based polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and Characterization of Magnetic Solid Lipid Nanoparticles as a Targeted Drug Delivery System for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijarsct.co.in [ijarsct.co.in]
- 22. scispace.com [scispace.com]
- 23. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of daunorubicin and doxorubicin in plasma and leukemic cells from patients with acute nonlymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
Validation & Comparative
Cerubidin vs. Idarubicin in AML Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cerubidin (daunorubicin) and Idarubicin, two key anthracycline chemotherapeutic agents used in the treatment of Acute Myeloid Leukemia (AML). The following sections detail their performance in preclinical AML models, supported by experimental data, to inform research and drug development decisions.
Quantitative Data Summary: In Vitro Cytotoxicity
A meta-analysis of preclinical studies has consistently demonstrated the superior in vitro potency of Idarubicin compared to this compound across a panel of human AML cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were consistently lower for Idarubicin, indicating that a lower concentration of Idarubicin is required to inhibit the growth of AML cells by 50% compared to this compound.
The following table summarizes the IC50 values for this compound and Idarubicin in various AML cell lines. The data reveals that Idarubicin is approximately 3.05 to 5.52 times more potent than this compound in these in vitro models.[1]
| Cell Line | This compound (Daunorubicin) IC50 (nM) | Idarubicin IC50 (nM) | Daunorubicin:Idarubicin IC50 Ratio |
| HL-60 | 8.1 | 2.6 | 3.12 |
| Kasumi-1 | 56.7 | 10.3 | 5.50 |
| KG-1 | 18.2 | 5.2 | 3.50 |
| ME-1 | 35.4 | 11.6 | 3.05 |
| MOLM-13 | 22.9 | 4.2 | 5.45 |
| OCI-AML3 | 51.5 | 17.8 | 2.89 |
Mechanism of Action and Apoptosis Induction
Both this compound and Idarubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to the accumulation of DNA double-strand breaks, triggering a cascade of cellular events that culminate in programmed cell death, or apoptosis.
While both drugs induce apoptosis, the efficiency and potentially the specific downstream pathways may differ. Studies on this compound have shown that it induces apoptosis in a dose-dependent manner in AML cell lines such as HL-60.[2] This process is characterized by the activation of caspases, key executioner enzymes in the apoptotic pathway, and alterations in the expression of Bcl-2 family proteins, which regulate mitochondrial-mediated apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
To determine the IC50 values of this compound and Idarubicin, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
AML cell lines (e.g., HL-60, KG-1, THP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Daunorubicin) and Idarubicin
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound and Idarubicin in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the primary mechanism of action of this compound and Idarubicin, as well as a typical experimental workflow for their comparison.
Caption: Primary mechanism of action for this compound and Idarubicin in AML cells.
References
Navigating Anthracycline Cross-Resistance: A Comparative Guide for Researchers
A detailed analysis of cross-resistance patterns between Cerubidin (daunorubicin) and other key anthracyclines—doxorubicin, epirubicin, and idarubicin—reveals critical differences in their susceptibility to multidrug resistance mechanisms, offering crucial insights for the development of next-generation cancer therapies.
This guide provides a comparative overview of the cross-resistance profiles of these widely used chemotherapeutic agents. The primary focus is on resistance mediated by the overexpression of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of many anticancer drugs. Understanding these nuances is paramount for designing effective treatment strategies to overcome resistance in various cancers, including leukemias and solid tumors.
Quantitative Comparison of Anthracycline Cytotoxicity
The development of resistance to one anthracycline can confer cross-resistance to others, but the extent of this phenomenon varies significantly among the different analogues. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values in sensitive parental cell lines versus their resistant counterparts that overexpress efflux pumps like P-glycoprotein.
The following tables summarize experimental data on the cytotoxicity of daunorubicin, doxorubicin, idarubicin, and epirubicin in sensitive and multidrug-resistant (MDR) cancer cell lines.
| Table 1: Comparative IC50 Values in Sensitive and Daunorubicin-Resistant Leukemia Cells | |||
| Anthracycline | K562 (Parental) IC50 (µM) | K562/DNR (Daunorubicin-Resistant) IC50 (µM) | Resistance Factor (Fold Increase) |
| Daunorubicin | 0.031 | ~1.0 - 9.9 | ~32 - 319 |
| Doxorubicin | 0.8 | 0.996 | 1.25 |
| Idarubicin | 0.41 | Low cross-resistance reported | - |
| Epirubicin | Data not available | Data not available | - |
Note: Data compiled from multiple sources. The resistance factor for doxorubicin in K562/DNR is calculated based on available data, which may not be from the same study.
| Table 2: Comparative Resistance in MDR1-Transfected Cells | ||
| Anthracycline | Parental NIH-3T3 Cells | NIH-3T3-MDR1-G185 Cells |
| Doxorubicin | - | 12.3-fold increase in IC50 |
| Idarubicin | - | 1.8-fold increase in IC50 |
This data, from a study on NIH-3T3 cells transfected with the human MDR1 gene, highlights the significantly lower susceptibility of idarubicin to P-glycoprotein-mediated resistance compared to doxorubicin.[1]
Mechanisms of Cross-Resistance
The primary driver of cross-resistance among anthracyclines is the overexpression of the P-glycoprotein (P-gp) efflux pump, encoded by the ABCB1 (or MDR1) gene. This transmembrane protein actively transports anthracyclines out of the cancer cell, thereby reducing their intracellular concentration and cytotoxic effect. However, the efficiency of this efflux varies for different anthracyclines, largely due to differences in their chemical structure, such as lipophilicity.
Idarubicin, for instance, is more lipophilic than daunorubicin and doxorubicin, which is believed to contribute to its better cellular uptake and reduced susceptibility to P-gp-mediated efflux.[2] This suggests that idarubicin may be more effective in treating cancers that have developed resistance to daunorubicin or doxorubicin via P-gp overexpression.
Other mechanisms contributing to anthracycline resistance include:
-
Alterations in Topoisomerase II: Changes in the expression or structure of topoisomerase II, the primary target of anthracyclines, can reduce the drug's binding and efficacy.
-
Increased Drug Metabolism and Detoxification: Cancer cells can upregulate enzymatic pathways, such as those involving glutathione S-transferases, which can detoxify and inactivate anthracyclines.
-
Cellular Sequestration: Anthracyclines can be trapped in cytoplasmic vesicles, preventing them from reaching their nuclear target.
Below is a diagram illustrating the P-glycoprotein-mediated efflux, a central mechanism of anthracycline cross-resistance.
Experimental Protocols
Induction of Anthracycline Resistance in Cancer Cell Lines
A common method to develop drug-resistant cancer cell lines is through continuous or intermittent exposure to escalating concentrations of the drug.
-
Parental Cell Line Culture: Begin with a drug-sensitive parental cancer cell line (e.g., K562 human leukemia cells) cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Expose the cells to a low concentration of the selecting anthracycline (e.g., daunorubicin), typically starting at a concentration below the IC50 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at the initial concentration, gradually increase the drug concentration in the culture medium. This process is repeated over several months.
-
Selection of Resistant Population: At each step, a subpopulation of cells that can survive and proliferate in the presence of the drug is selected.
-
Verification of Resistance: The resistance of the resulting cell line is confirmed by determining the IC50 value of the selecting drug and comparing it to that of the parental cell line. Overexpression of resistance-mediating proteins like P-gp should also be confirmed using techniques such as Western blotting or flow cytometry.
MTT Assay for Determining IC50 Values
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.
-
Cell Seeding: Plate the cancer cells (both sensitive and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the anthracyclines to be tested. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations. The IC50 value, which is the drug concentration that causes a 50% reduction in cell viability compared to the untreated control, can then be calculated using non-linear regression analysis.
Below is a workflow diagram for a typical MTT assay.
References
Comparative Analysis of Gene Expression Profiles Following Cerubidin (Daunorubicin) Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression profiles in cancer cell lines after treatment with Cerubidin (daunorubicin). This compound, an anthracycline antibiotic, is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1][2] Understanding the nuanced changes in gene expression following this compound treatment is crucial for elucidating its precise mechanisms of efficacy and resistance, and for the development of novel therapeutic strategies.
This analysis synthesizes data from multiple studies to compare the transcriptomic effects of this compound with other chemotherapeutic agents and to delineate the genetic landscape of this compound-induced cellular responses.
Data Presentation: Comparative Gene Expression Profiles
The following tables summarize the differential expression of key genes in cancer cell lines following treatment with this compound and comparative agents. The data is compiled from various studies and presented to highlight the principal pathways affected.
Table 1: Gene Expression Changes in Apoptosis-Related Genes
| Gene | Function | This compound (Daunorubicin) | Doxorubicin | Cytarabine | Cell Line(s) | Reference |
| Pro-Apoptotic Genes | ||||||
| TNFSF7 | Tumor Necrosis Factor Superfamily Member 7 | Down-regulated | Not specified | Not specified | AML-2 | [3] |
| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor 1 | Up-regulated | Up-regulated | Not specified | Jurkat, MOLT-4, CCRF-CEM | [1][4] |
| p53 (TP53) | Tumor suppressor | Up-regulated | Up-regulated | Not specified | MOLT-4, CCRF-CEM, HCT116 | [1][5] |
| FAS | Fas cell surface death receptor | Up-regulated | Up-regulated | Not specified | Murine lymphocytes | [6] |
| BAX | BCL2-associated X protein | Up-regulated | Up-regulated | Not specified | Not specified | [6] |
| Anti-Apoptotic Genes | ||||||
| IKBKB | Inhibitor of nuclear factor kappa B kinase subunit beta | Over-expressed in resistant cells | Not specified | Not specified | AML-2/DX100 | [3] |
| BCL2 | B-cell lymphoma 2 | Down-regulated | Down-regulated | Not specified | Not specified |
Table 2: Gene Expression Changes in Cell Cycle-Related Genes
| Gene | Function | This compound (Daunorubicin) | Doxorubicin | Cytarabine | Cell Line(s) | Reference |
| Cell Cycle Arrest | ||||||
| p21 (CDKN1A) | G1/S and G2/M arrest | Up-regulated | Up-regulated | Not specified | Jurkat, MOLT-4, CCRF-CEM | [1][4][7] |
| p27 (CDKN1B) | G1 arrest | Up-regulated | Not specified | Not specified | MOLT-4, CCRF-CEM | [1] |
| GADD45A | Growth arrest and DNA-damage-inducible, alpha | Up-regulated | Up-regulated | Not specified | Not specified | |
| Cell Cycle Progression | ||||||
| PCNA | Proliferating cell nuclear antigen | Over-expressed in resistant cells | Not specified | Not specified | AML-2/DX100 | [3] |
| STMN1 | Stathmin 1 | Over-expressed in resistant cells | Not specified | Not specified | AML-2/DX100 | [3] |
| MCM5 | Minichromosome maintenance complex component 5 | Over-expressed in resistant cells | Not specified | Not specified | AML-2/DX100 | [3] |
| Cyclin D1 (CCND1) | G1/S transition | Down-regulated | Down-regulated | Not specified | HCT116 | [5] |
| Cyclin E (CCNE1) | G1/S transition | Up-regulated | Not specified | Not specified | Jurkat | [4] |
Table 3: Gene Expression Changes in DNA Damage and Repair Genes
| Gene | Function | This compound (Daunorubicin) | Doxorubicin | Cytarabine | Cell Line(s) | Reference |
| γH2AX (H2AFX) | DNA double-strand break marker | Increased expression | Increased expression | Increased expression | MOLT-4, CCRF-CEM, SUP-B15 | [1] |
| ATM | Ataxia telangiectasia mutated (senses DNA damage) | Up-regulated | Up-regulated | Not specified | Jurkat | [4] |
| BRCA1 | Breast cancer 1, DNA repair associated | Down-regulated | Down-regulated | Not specified | Not specified | |
| RAD51 | RAD51 recombinase (homologous recombination) | Down-regulated | Down-regulated | Not specified | Not specified |
Experimental Protocols
The following sections detail the generalized methodologies employed in the studies cited for the analysis of gene expression profiles after this compound treatment.
Cell Culture and Drug Treatment
-
Cell Lines: Human leukemia cell lines such as Jurkat (T-lymphocyte), HL-60 (promyelocytic), MOLM-13 (monocytic), and OCI-AML3 (myeloblastic) are commonly used.[8]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Concentrations: this compound (Daunorubicin) concentrations used in these studies vary, often based on the IC50 (half-maximal inhibitory concentration) for the specific cell line. Common concentrations range from 0.02 µM to 1 µM.[5][8] Doxorubicin and Cytarabine are used at their respective clinically relevant or experimentally determined effective concentrations.
-
Treatment Duration: Exposure times typically range from 4 to 48 hours to capture both early and late transcriptional responses.[1][7]
RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from treated and control cells using TRIzol reagent or commercially available RNA purification kits (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocols.
-
DNase Treatment: To remove any contaminating genomic DNA, RNA samples are treated with DNase I.[9]
-
RNA Quality and Quantity Assessment: The integrity and concentration of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios. RNA integrity is further confirmed using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN).[10]
Gene Expression Analysis (RNA-Sequencing and Microarray)
-
Library Preparation (for RNA-Seq): Strand-specific mRNA sequencing libraries are typically prepared using kits like the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.[9]
-
Sequencing (for RNA-Seq): Libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq sequencer, generating single-end or paired-end reads.[9]
-
Microarray Hybridization: For microarray analysis, labeled cDNA is synthesized from the RNA samples and hybridized to a microarray chip containing probes for thousands of genes (e.g., Affymetrix GeneChip).[3][11]
-
Data Analysis:
-
RNA-Seq: Raw sequencing reads are subjected to quality control, aligned to a reference genome, and gene expression is quantified (e.g., as transcripts per million - TPM or fragments per kilobase of transcript per million mapped reads - FPKM). Differential gene expression analysis is performed using tools like DESeq2 or edgeR.[8]
-
Microarray: Scanned array images are processed to quantify spot intensities, followed by background correction and normalization. Statistical tests (e.g., t-tests) are used to identify differentially expressed genes between treated and control groups.[3]
-
Mandatory Visualization
Experimental Workflow for Gene Expression Analysis
Caption: Experimental workflow for analyzing gene expression profiles after this compound treatment.
This compound-Induced p53-Mediated Apoptosis Pathway
Caption: Simplified signaling pathway of this compound-induced p53-mediated apoptosis.
This compound's Effect on the G2/M Cell Cycle Checkpoint
References
- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monitoring the gene expression profiles of doxorubicin-resistant acute myelocytic leukemia cells by DNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Transcriptional Response to Standard AML Drugs Identifies Synergistic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DeSUMOylation of chromatin-bound proteins limits the rapid transcriptional reprogramming induced by daunorubicin in acute myeloid leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic profiling reveals p53 as a key regulator of doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cDNA microarray analysis of multidrug resistance: doxorubicin selection produces multiple defects in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Liposomal vs. Conventional Daunorubicin
In the landscape of cancer chemotherapy, anthracyclines like daunorubicin have long been a cornerstone in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML).[1] However, the clinical utility of conventional daunorubicin is often hampered by significant dose-limiting toxicities, particularly cardiotoxicity.[1][2] This has spurred the development of novel drug delivery systems, with liposomal formulations emerging as a promising strategy to enhance the therapeutic index of this potent cytotoxic agent. This guide provides a comprehensive comparison of liposomal and conventional daunorubicin, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: A Tale of Two Deliveries
Both conventional and liposomal formulations of daunorubicin exert their anticancer effects through the same fundamental mechanism: intercalation into DNA and inhibition of topoisomerase II, leading to DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[1][3][4] The primary distinction lies in their delivery to the tumor cells.
Conventional daunorubicin is administered as a free drug, leading to widespread distribution throughout the body and rapid uptake by various tissues, including the heart, which contributes to its cardiotoxic effects.[1][5] In contrast, liposomal daunorubicin encapsulates the drug within a lipid bilayer, altering its pharmacokinetic profile and biodistribution.[2][5] This encapsulation helps protect the drug from degradation in the plasma and reduces its uptake by non-target tissues.[5]
Pharmacokinetic Profile: A Clear Advantage for Liposomal Formulation
The liposomal encapsulation of daunorubicin dramatically alters its pharmacokinetic properties, leading to a more favorable profile for targeted drug delivery.
| Pharmacokinetic Parameter | Conventional Daunorubicin | Liposomal Daunorubicin (DaunoXome) | Liposomal Daunorubicin/Cytarabine (CPX-351) | Reference |
| Peak Plasma Concentration | Lower | Over 100 times higher than conventional | - | [6] |
| Plasma Area Under the Curve (AUC) | 0.98 µmol/L x hour | 176 µmol/L x hour | ~1,250-fold higher than conventional | [6][7] |
| Intracellular AUC | 715 µmol/L x hour | 759 µmol/L x hour | - | [6] |
| Plasma Clearance | 0.4 µmol/h | 0.001 µmol/h | 1000-fold smaller than conventional | [6][7] |
| Volume of Distribution | 3640 L | 5.5 L | 3.44 L | [6][7] |
| Elimination Half-life | 18.5 hours | 5.23 hours | 22.0 hours | [7][8] |
Note: The data for liposomal daunorubicin is presented for both a single-agent formulation (DaunoXome) and a combination formulation with cytarabine (CPX-351), as much of the recent clinical data is on the latter.
Clinical Efficacy: Improved Outcomes in High-Risk AML
Head-to-head clinical trials have demonstrated the superiority of liposomal daunorubicin, particularly in combination with cytarabine (CPX-351), for the treatment of high-risk AML.
| Efficacy Outcome | Conventional Daunorubicin (7+3 regimen) | Liposomal Daunorubicin/Cytarabine (CPX-351) | p-value | Reference |
| Median Overall Survival | 5.95 months | 9.56 months | 0.003 | [9][10][11] |
| Overall Remission Rate (CR + CRi) | 33.3% | 47.7% | 0.016 | [9][10][11] |
| Complete Remission (CR) | 40.9% | 49.4% | - | [12] |
| Complete Remission (CR) in Relapsed/Refractory AML | - | 18% - 41% | - | [13] |
| Complete Remission (CR) in Newly Diagnosed AML | 14% - 40% | 41% - 58% | - | [13] |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.
Safety Profile: A Significant Reduction in Cardiotoxicity
A major advantage of liposomal daunorubicin is its improved safety profile, most notably a significant reduction in cardiotoxicity.
| Adverse Event | Conventional Daunorubicin | Liposomal Daunorubicin | Key Findings | Reference |
| Cardiotoxicity | Dose-limiting, cumulative-dose-related cardiomyopathy | Significantly lower risk | Preclinical and clinical studies show reduced incidence and severity of cardiotoxicity with liposomal formulations. | [2][14][15] |
| Myelosuppression | Dose-limiting side effect | Present, but with prolonged time to neutrophil and platelet recovery in some studies | The incidence of nonhematologic adverse events was comparable between arms in a phase III trial of CPX-351 vs. 7+3. | [5][9] |
| Alopecia | Significant | Less frequent | - | [5] |
| Nausea and Vomiting | Significant | Less frequent | - | [5] |
| Extravasation | Can cause severe local tissue necrosis | Reduced risk due to encapsulation | - | [5] |
Experimental Protocols: A Glimpse into the Research
The following provides a general overview of the methodologies employed in the comparative studies.
In Vitro Cytotoxicity Assays
-
Objective: To compare the direct cytotoxic effects of liposomal and conventional daunorubicin on cancer cells.
-
Methodology:
-
Cell Lines: Pediatric acute leukemia samples have been used.[16]
-
Drug Preparation: Liposomal and conventional daunorubicin are diluted to various concentrations.
-
Cell Culture: Leukemia cells are cultured in appropriate media.
-
Treatment: Cells are exposed to different concentrations of each drug formulation for a specified period.
-
Viability Assessment: Cell viability is measured using assays such as MTT or trypan blue exclusion to determine the concentration of drug that inhibits 50% of cell growth (IC50).
-
Pharmacokinetic Studies in Humans
-
Objective: To characterize and compare the absorption, distribution, metabolism, and excretion of liposomal and conventional daunorubicin.
-
Methodology:
-
Patient Population: Patients with newly diagnosed acute myeloid leukemia.[6]
-
Drug Administration: Patients are treated with either liposomal or conventional daunorubicin, often in combination with other chemotherapy agents like Ara-C.[6]
-
Blood Sampling: Blood samples are collected at appropriate intervals after drug administration.[6]
-
Drug Quantification: Daunorubicin and its metabolites (e.g., daunorubicinol) are measured in plasma and peripheral leukemic blast cells using high-performance liquid chromatography (HPLC).[6]
-
Pharmacokinetic Analysis: Parameters such as peak concentration, AUC, clearance, and half-life are calculated.
-
Phase III Clinical Trial (CPX-351 vs. 7+3 Regimen)
-
Objective: To compare the efficacy and safety of liposomal daunorubicin and cytarabine (CPX-351) with the conventional 7+3 regimen in older patients with newly diagnosed high-risk/secondary AML.[9][10][11]
-
Methodology:
-
Study Design: Open-label, randomized, phase III trial.[9][10][11]
-
Patient Population: 309 patients aged 60 to 75 years with newly diagnosed high-risk/secondary AML.[9][10][11]
-
Treatment Arms:
-
Secondary Endpoints: Overall remission rate, event-free survival, and safety.[9]
-
Data Analysis: Statistical comparison of outcomes between the two treatment arms.
-
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anthracycline-induced cardiotoxicity and the cardiac-sparing effect of liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daunorubicin (liposomal) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Daunorubicin - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Higher plasma but not intracellular concentrations after infusion with liposomal daunorubicin compared with conventional daunorubicin in adult acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent Cytarabine and Daunorubicin Exposure after administration of Novel Liposomal Formulation CPX-351: Population Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of liposomal daunorubicin (DaunoXome) during a phase I-II study in children with relapsed acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia [escholarship.org]
- 11. "CPX-351 (cytarabine and daunorubicin) liposome for injection versus co" by Jeffrey E Lancet, Geoffrey L Uy et al. [digitalcommons.wustl.edu]
- 12. dovepress.com [dovepress.com]
- 13. The Clinical Safety and Efficacy of Cytarabine and Daunorubicin Liposome (CPX‐351) in Acute Myeloid Leukemia Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac safety of liposomal anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin or Epirubicin Versus Liposomal Doxorubicin Therapy-Differences in Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of the in vitro cytotoxicity of daunorubicin and liposomal daunorubicin in pediatric acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxic Profiles of Cerubidin (Daunorubicin) and Epirubicin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiotoxic profiles of the anthracycline chemotherapeutic agents Cerubidin (Daunorubicin) and Epirubicin. This analysis is supported by experimental data from preclinical and clinical studies, detailing the underlying mechanisms and comparative quantitative outcomes.
Daunorubicin and Epirubicin are pivotal in the treatment of various malignancies; however, their clinical application is often curtailed by dose-dependent cardiotoxicity, which can lead to severe, life-threatening cardiac dysfunction. While both agents share a primary antineoplastic mechanism involving DNA intercalation and inhibition of topoisomerase II, structural differences between them are believed to contribute to distinct cardiotoxicity profiles. It is generally accepted that Epirubicin possesses a more favorable cardiac safety profile. This guide delves into the experimental evidence that substantiates this comparison.
Mechanisms of Cardiotoxicity: A Shared but Divergent Path
The cardiotoxic effects of both Daunorubicin and Epirubicin are multifactorial, primarily revolving around two key mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase IIβ (TOP2B) in cardiomyocytes.
Reactive Oxygen Species (ROS) and Oxidative Stress: Both drugs can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This induces significant oxidative stress, which damages cellular components, including lipids, proteins, and DNA. The heart is particularly vulnerable to this damage due to its high metabolic rate and relatively lower antioxidant capacity. This oxidative stress is a major contributor to mitochondrial dysfunction, which impairs cellular energy production and can trigger apoptotic pathways.
Topoisomerase IIβ (TOP2B) Inhibition: In cardiomyocytes, both Daunorubicin and Epirubicin inhibit TOP2B. This inhibition leads to DNA double-strand breaks, activating a cascade of events that result in mitochondrial dysfunction and, ultimately, cardiomyocyte apoptosis (programmed cell death).[1][2]
Upregulation of Death Receptors: Studies have shown that anthracyclines, including Daunorubicin and Epirubicin, can significantly upregulate the expression of death receptors such as TNFR1, Fas, DR4, and DR5 in cardiomyocytes.[1][3] This sensitizes the heart muscle to apoptosis, which can be further enhanced by the presence of their corresponding ligands.[1][2]
The structural difference in Epirubicin (an epimer of Doxorubicin, which is structurally similar to Daunorubicin) is thought to alter its metabolism, leading to the formation of less cardiotoxic metabolites and potentially reduced accumulation in cardiac tissue compared to Daunorubicin.
Quantitative Comparison of Cardiotoxic Effects
Direct comparative clinical trials between Daunorubicin and Epirubicin are limited. Much of the comparative data is derived from studies involving Doxorubicin, a close structural analog of Daunorubicin. The following tables summarize key findings from available studies.
Table 1: Clinical Comparison of Cardiotoxicity
| Parameter | This compound (Daunorubicin) | Epirubicin | Study Population & Notes |
| Incidence of Cardiotoxicity | Cumulative dose ≥ 500 mg/m² is an independent risk factor.[4] At 2 years post-transplant, cumulative incidence was 7.1%.[4] | Incidence of clinically manifest cardiomyopathy was 0% at a median cumulative dose of 450 mg/m².[5] | Daunorubicin data from a retrospective study in AML patients post-SCT.[4] Epirubicin data from a prospective study in pediatric sarcoma patients.[5] |
| Median Cumulative Dose to Cardiotoxicity | Not directly reported in comparative studies. | 935 mg/m² (laboratory evidence)[6][7] | Comparison with Doxorubicin (468 mg/m²).[6][7] |
| Median Cumulative Dose to Congestive Heart Failure | Not directly reported in comparative studies. | 1,134 mg/m²[6] | Comparison with Doxorubicin (492 mg/m²).[6] |
| Change in Left Ventricular Ejection Fraction (LVEF) | LVEF decline observed with increasing cumulative dose.[4] | Moderate and similar alterations to Doxorubicin at low doses.[8] | Direct comparison shows Doxorubicin affects diastolic function more than Epirubicin at low doses.[8] |
Table 2: Preclinical Comparison of Cardiotoxicity
| Parameter | This compound (Daunorubicin) | Epirubicin | Animal Model & Notes |
| General Cardiotoxicity | Marked signs of progressive heart failure and histological changes.[9] | Less severe cardiac damage than Doxorubicin.[10] | Rabbit study comparing Daunorubicin and Doxorubicin.[9] Mouse study comparing Doxorubicin, Mitoxantrone, and Epirubicin.[10] |
| Cardiac Troponin T (cTnT) Release | Pathological values of cTnT correlated with premature death in a chronic cardiomyopathy model.[11] | Not directly compared. | Rabbit study on Daunorubicin-induced cardiomyopathy.[11] |
| Histopathological Changes | Myocardial histological changes observed after 10 weeks of administration.[9] | Less severe damage than Doxorubicin.[10] | Rabbit study.[9] Mouse study.[10] |
Experimental Protocols for Assessing Cardiotoxicity
The following outlines a representative experimental protocol for a preclinical comparative study of Daunorubicin- and Epirubicin-induced cardiotoxicity in a rodent model.
Animal Model and Care
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
Experimental Groups and Drug Administration
-
Group 1: Control: Receives vehicle (e.g., 0.9% saline) injections.
-
Group 2: this compound (Daunorubicin): Receives Daunorubicin (e.g., 3 mg/kg) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Group 3: Epirubicin: Receives an equimolar dose of Epirubicin.
-
Dosing Schedule: Weekly injections for a period of 8-10 weeks to induce chronic cardiotoxicity.
Cardiac Function Monitoring
-
Method: Transthoracic echocardiography.
-
Frequency: Performed at baseline and at regular intervals (e.g., every 2 weeks) throughout the study, and at the terminal endpoint.
-
Procedure:
-
Anesthetize rats (e.g., with isoflurane).
-
Perform echocardiography using a high-frequency ultrasound system.
-
Obtain M-mode and B-mode images of the left ventricle.
-
Measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.
-
Biomarker Analysis
-
Sample Collection: Blood samples are collected at baseline and at specified time points during and after the treatment period.
-
Biomarkers:
-
Cardiac Troponins (cTnI or cTnT): Measured using high-sensitivity immunoassays as specific markers of cardiomyocyte injury.[12]
-
N-terminal pro-B-type Natriuretic Peptide (NT-proBNP): A marker of myocardial wall stress.
-
-
Assay: Enzyme-linked immunosorbent assay (ELISA) or other validated immunoassays.
Histopathological Examination
-
Tissue Collection: At the end of the study, animals are euthanized, and hearts are excised, weighed, and fixed in 10% neutral buffered formalin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and detection of myocyte vacuolization and degeneration.
-
Masson's Trichrome: To assess the degree of fibrosis.
-
TUNEL Assay: To quantify the level of apoptosis.
-
-
Analysis: Stained sections are examined by a pathologist blinded to the treatment groups, and a semi-quantitative scoring system is used to grade the severity of cardiac lesions.
Conclusion
The available evidence, although lacking in extensive direct head-to-head clinical trials, suggests that Epirubicin has a more favorable cardiotoxicity profile compared to Daunorubicin. This is supported by preclinical studies and clinical data comparing Epirubicin to the structurally similar Doxorubicin. The primary reasons for this difference are likely related to variations in their metabolic pathways, leading to the formation of less cardiotoxic byproducts from Epirubicin, and potentially a reduced capacity to generate reactive oxygen species within cardiomyocytes. For researchers and drug development professionals, a multifaceted approach to assessing cardiotoxicity, incorporating functional imaging, sensitive biomarkers, and histopathological analysis, is crucial for evaluating the cardiac safety of novel and existing anthracyclines.
References
- 1. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cumulative daunorubicin dose on cardiotoxicity after allogeneic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of epirubicin and doxorubicin cardiotoxicity in children and adolescents treated within the German Cooperative Soft Tissue Sarcoma Study (CWS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Comparison of epirubicin and doxorubicin cardiotoxicity induced by low doses: evolution of the diastolic and systolic parameters studied by radionuclide angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiac troponin T as a marker of myocardial damage caused by antineoplastic drugs in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac Toxicity and Anthracyclines: Mechanism, Interventions, and the Trouble With Troponin - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Cerubidin (Daunorubicin) with Novel Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Cerubidin (daunorubicin), a cornerstone of acute myeloid leukemia (AML) therapy, with several classes of novel targeted agents. The following sections summarize key preclinical and clinical findings, detail experimental methodologies for assessing synergy, and visualize the underlying biological pathways.
Quantitative Analysis of Combination Therapies
The synergistic potential of combining this compound with targeted therapies has been evaluated in various preclinical and clinical settings. The following tables summarize key quantitative data from these studies, focusing on combinations with FLT3 inhibitors, BCL-2 inhibitors, PARP inhibitors, and BTK inhibitors.
Table 1: this compound in Combination with FLT3 Inhibitors in Acute Myeloid Leukemia (AML)
| Targeted Therapy | Cancer Type | Key Findings | Reference(s) |
| Midostaurin | FLT3-mutated AML | In a Phase I study, the combination of midostaurin with daunorubicin and cytarabine resulted in a complete response in 92% of patients with mutated FLT3.[1] Preclinical studies have also indicated a synergistic effect between midostaurin and chemotherapy agents.[2] | [1][2] |
| Gilteritinib | FLT3-ITD+ AML | Preclinical studies in FLT3-ITD+ AML cell lines and xenograft models showed that the addition of gilteritinib to daunorubicin and cytarabine potentiated apoptosis and led to complete tumor regression in a significant number of mice.[3][4] A Phase 1b study in newly diagnosed FLT3-mutated AML patients showed a composite complete response rate of 89% with the combination.[5] | [3][4][5] |
| Quizartinib | FLT3-ITD+ AML | A Phase 3 trial (QuANTUM-First) demonstrated that quizartinib combined with standard induction chemotherapy, including daunorubicin, significantly improved overall survival in patients with newly diagnosed FLT3-ITD-positive AML.[6] | [6] |
Table 2: this compound in Combination with BCL-2, PARP, and BTK Inhibitors
| Targeted Therapy | Cancer Type | Key Findings | Reference(s) |
| Venetoclax (BCL-2 Inhibitor) | AML | A Phase 2 trial of venetoclax with daunorubicin and cytarabine (DAV regimen) in newly diagnosed AML patients reported a composite complete remission rate of 91% after one induction cycle.[7] Preclinical studies have demonstrated synergistic antileukemic activity with this combination.[8] | [7][8] |
| Olaparib (PARP Inhibitor) | AKR1C3-overexpressing cancers | Preclinical studies in cancer cell lines, including leukemic cells, showed that olaparib synergistically enhances the anti-proliferative effect of daunorubicin. This synergy is attributed to olaparib's inhibition of the aldo-keto reductase 1C3 (AKR1C3) enzyme, which is involved in daunorubicin metabolism and resistance. The Chou-Talalay method confirmed synergism in AKR1C3-overexpressing cells.[9] | [9] |
| Ibrutinib (BTK Inhibitor) | AML | Preclinical studies in AML cell lines indicated that ibrutinib synergizes with daunorubicin to induce apoptosis. This synergistic effect is linked to a significant increase in reactive oxygen species (ROS) production and appears to be independent of Bruton's tyrosine kinase (BTK) inhibition.[10][11] | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the synergistic effects of drug combinations.
Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the degree of synergy.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of daunorubicin, the targeted therapy, and their combination at a constant ratio. Include untreated cells as a control.
-
MTT Assay:
-
After the desired incubation period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis. This method calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combinations.
Protocol:
-
Cell Treatment: Treat cells with the single agents and their combination at synergistic concentrations for a specified duration.
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanisms of apoptosis induction by analyzing the expression and cleavage of key apoptotic proteins.
Protocol:
-
Protein Extraction:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family members) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein expression or cleavage.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Combination therapy with midostaurin improves survival of AML patients with FLT3 mutations, phase I study shows [dana-farber.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Gilteritinib in Combination With Induction and Consolidation Chemotherapy and as Maintenance Therapy: A Phase IB Study in Patients With Newly Diagnosed AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions [frontiersin.org]
- 9. Olaparib Synergizes the Anticancer Activity of Daunorubicin via Interaction with AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. The Role of Reactive Oxygen Species in Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cerubidin (Daunorubicin) Research Findings: A Comparative Guide
This guide provides an objective comparison of Cerubidin (daunorubicin) with alternative treatments for acute myeloid leukemia (AML), supported by data from key clinical studies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's performance, mechanism of action, and the experimental basis for its clinical use.
Comparative Efficacy of this compound in AML
This compound is a cornerstone in the induction chemotherapy for AML, typically used in combination with cytarabine.[1] Its efficacy has been compared with other anthracyclines, such as idarubicin and mitoxantrone, in large-scale clinical trials.
Quantitative Data Summary: Induction Therapy in Adult AML (EORTC and GIMEMA Groups Study AML-10)
The following table summarizes the key outcomes from a randomized clinical trial involving 2,157 adult patients (15-60 years) with newly diagnosed AML. This study compared induction and consolidation chemotherapy containing either daunorubicin, idarubicin, or mitoxantrone.[2]
| Outcome Metric | Daunorubicin Arm | Mitoxantrone Arm | Idarubicin Arm |
| Complete Remission (CR) Rate | ~69% | ~69% | ~69% |
| 5-Year Disease-Free Survival (DFS) | 29% | 37% | 37% |
| 5-Year Overall Survival (from CR) | 31% | 34% | 34% |
Note: The study concluded that for adult patients with AML not undergoing allogeneic stem-cell transplantation, the use of mitoxantrone or idarubicin resulted in enhanced long-term efficacy compared to daunorubicin.[2]
Cardiotoxicity Profile: this compound vs. Doxorubicin
A significant consideration with anthracycline use is the risk of cardiotoxicity. Studies have compared the cardiotoxic potential of daunorubicin and doxorubicin, another widely used anthracycline.
Quantitative Data Summary: Cardiotoxicity Equivalence
A study analyzing data from 15,815 childhood cancer survivors found that daunorubicin appeared to be less cardiotoxic than doxorubicin. The average equivalence ratio for the risk of clinical heart failure was determined to be 0.45 (95% CI 0.23-0.73) for daunorubicin compared to doxorubicin, suggesting a lower cardiotoxic potential for daunorubicin at equivalent doses based on hematologic toxicity.
Experimental Protocols
Clinical Trial Protocol: EORTC and GIMEMA Groups Study AML-10
This protocol outlines the treatment regimen for the comparative study of daunorubicin, mitoxantrone, and idarubicin in adult AML patients.[2]
-
Induction Therapy:
-
Daunorubicin Arm: Daunorubicin 50 mg/m² as a 5-minute intravenous infusion on days 1, 3, and 5.
-
Mitoxantrone Arm: Mitoxantrone 12 mg/m² as a 30-minute intravenous infusion on days 1, 3, and 5.
-
Idarubicin Arm: Idarubicin 10 mg/m² as a 5-minute intravenous infusion on days 1, 3, and 5.
-
All arms also received:
-
Cytarabine 25 mg/m² as an intravenous bolus followed by 100 mg/m² as a continuous infusion daily for 10 days.
-
Etoposide 100 mg/m² in 0.9% saline daily by intravenous infusion (1 hour) on days 1 to 5.
-
-
A second induction course was administered in case of partial remission.
-
-
Assessment of Complete Remission (CR):
-
CR is defined by the presence of ≤5% blasts in the bone marrow, recovery of neutrophil and platelet counts, and the absence of extramedullary disease.[3]
-
Bone marrow aspirates and biopsies are performed to assess cellularity and blast percentage.
-
Peripheral blood counts are monitored to confirm neutrophil and platelet recovery.
-
-
Monitoring for Cardiotoxicity:
-
Cardiotoxicity is typically monitored through echocardiography to assess left ventricular ejection fraction (LVEF). A significant decrease in LVEF can indicate cardiotoxicity.[4]
-
Cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponin-T (hs-cTnT) may be measured to detect early sub-clinical cardiotoxicity.[5] Cardiac magnetic resonance (CMR) is considered the gold standard for assessing LV volume and LVEF.[4][6]
-
In Vitro Cytotoxicity Assay Protocol
This generalized protocol outlines a common method for assessing the cytotoxic effects of anthracyclines like daunorubicin on leukemia cell lines.
-
Cell Culture:
-
Leukemia cell lines (e.g., U937, HL-60) are cultured in appropriate media and conditions.
-
-
Drug Treatment:
-
Cells are seeded in multi-well plates and treated with varying concentrations of daunorubicin or other comparator drugs.
-
-
Assessment of Cell Viability:
-
After a defined incubation period, cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.[7]
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
-
-
Apoptosis Detection:
-
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Visualizations
Signaling Pathway of Daunorubicin-Induced Apoptosis
Caption: Daunorubicin-induced apoptosis signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: In vitro workflow for assessing anthracycline cytotoxicity.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ascopubs.org [ascopubs.org]
- 3. Criteria for defining a complete remission in acute myeloid leukaemia revisited. An analysis of patients treated in HOVON-SAKK co-operative group studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anthracycline-induced cardiotoxicity using cardiac biomarkers: A prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac MRI assessment of anthracycline-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Meta-Analysis of Daunorubicin-Based Regimens in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving daunorubicin-based regimens for the treatment of acute myeloid leukemia (AML). It objectively compares the performance of different daunorubicin strategies and alternative therapies, supported by experimental data, to inform future research and clinical practice.
Executive Summary
Daunorubicin, a cornerstone of acute myeloid leukemia (AML) therapy for decades, has been the subject of numerous clinical trials to optimize its efficacy and minimize toxicity. This meta-analysis synthesizes data from pivotal studies comparing various daunorubicin-based regimens, including dose-intensified strategies, alternative anthracyclines, and novel liposomal formulations. The standard "7+3" induction regimen, combining cytarabine with daunorubicin, remains a critical benchmark. Key areas of investigation have focused on the optimal dosage of daunorubicin, with high-dose regimens showing improved outcomes in certain patient populations.[1][2][3][4] Furthermore, comparisons with other anthracyclines like idarubicin have yielded valuable insights into relative efficacy. The emergence of liposomal formulations such as CPX-351 (Vyxeos) represents a significant advancement, offering a potential survival advantage in high-risk AML patients.[5][6]
Data Presentation: Efficacy and Safety of Daunorubicin-Based Regimens
The following tables summarize the quantitative data from key meta-analyses and clinical trials, providing a comparative overview of complete remission rates, overall survival, and adverse events.
Table 1: High-Dose vs. Standard-Dose Daunorubicin in AML Induction Therapy
| Outcome | High-Dose Daunorubicin (90 mg/m²) | Standard-Dose Daunorubicin (45-60 mg/m²) | Risk Ratio/Hazard Ratio (95% CI) | p-value |
| Complete Remission (CR) Rate | 70.6% - 82.5% | 57.3% - 72.0% | RR: 1.19 (1.12–1.28) | <0.00001 |
| Overall Survival (OS) | Median: 23.7 months | Median: 15.7 months | HR: 0.88 (0.79–0.99) | 0.002 |
| Event-Free Survival (EFS) | 40.8% | 28.4% | HR: 0.86 (0.74–1.00) | 0.008 |
| Grade 3/4 Cardiotoxicity | No significant difference reported | No significant difference reported | - | - |
| Grade 3/4 Mucositis | Increased incidence in some studies | Lower incidence compared to high-dose | - | - |
Data synthesized from multiple sources.[1][2][3][4][7]
Table 2: Daunorubicin vs. Idarubicin in AML Induction Therapy
| Outcome | Daunorubicin-Based Regimen | Idarubicin-Based Regimen | Risk Ratio/Hazard Ratio (95% CI) | p-value |
| Complete Remission (CR) Rate | 58% - 77.5% | 68% - 78.2% | - | - |
| Overall Survival (OS) | No significant difference in high-dose comparison | No significant difference in high-dose comparison | - | - |
| Relapse-Free Survival (RFS) at 5 years | 41% | 41% | - | 0.97 |
| Grade 3/4 Cardiotoxicity | Similar incidence | Similar incidence | - | - |
| Grade 3/4 Mucositis | Similar incidence | Similar incidence | - | - |
Data synthesized from multiple sources.[8][9][10][11]
Table 3: Liposomal Daunorubicin and Cytarabine (CPX-351) vs. Conventional 7+3 in High-Risk AML
| Outcome | CPX-351 (Vyxeos) | Conventional 7+3 | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 9.56 months | 5.95 months | 0.69 (0.52-0.90) | 0.003 |
| Complete Remission (CR) + CR with incomplete hematologic recovery (CRi) | 47.7% | 33.3% | - | 0.016 |
| Grade 3-5 Adverse Events | Comparable to 7+3 | Comparable to CPX-351 | - | - |
Data from a pivotal phase 3 trial in older adults with newly diagnosed secondary AML.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key comparisons.
High-Dose vs. Standard-Dose Daunorubicin (Based on NCT00474006)[4][14]
-
Patient Population: Young adults (≤60 years) with newly diagnosed AML.
-
Induction Regimen:
-
Standard-Dose Arm: Daunorubicin 45 mg/m²/day via continuous intravenous infusion for 3 days, combined with Cytarabine 200 mg/m²/day via continuous intravenous infusion for 7 days.
-
High-Dose Arm: Daunorubicin 90 mg/m²/day via continuous intravenous infusion for 3 days, combined with Cytarabine 200 mg/m²/day via continuous intravenous infusion for 7 days.
-
-
Response Assessment: Bone marrow aspirate and biopsy performed to assess remission.
-
Consolidation Therapy: Patients in remission received multiple courses of high-dose cytarabine.
Daunorubicin vs. Idarubicin (Based on JALSG AML201 Study)[10]
-
Patient Population: Adult patients with previously untreated AML.
-
Induction Regimen:
-
Daunorubicin Arm: Daunorubicin 50 mg/m²/day for 5 days, combined with Cytarabine 100 mg/m²/day by 24-hour continuous infusion from days 1 to 7.
-
Idarubicin Arm: Idarubicin 12 mg/m²/day for 3 days, combined with Cytarabine 100 mg/m²/day by 24-hour continuous infusion from days 1 to 7.
-
-
Post-remission Therapy: Patients achieving complete remission received intensive post-remission therapy consisting of either high-dose cytarabine or standard-dose therapy.
Liposomal Daunorubicin and Cytarabine (CPX-351) vs. Conventional 7+3[7][15][16]
-
Patient Population: Older adults with newly diagnosed, high-risk/secondary AML.
-
Induction Regimen:
-
CPX-351 Arm: CPX-351 (liposomal formulation of daunorubicin 44 mg/m² and cytarabine 100 mg/m²) administered as a 90-minute intravenous infusion.
-
7+3 Arm: Conventional daunorubicin and cytarabine chemotherapy.
-
-
Consolidation Therapy: Patients in remission could receive consolidation therapy with their assigned treatment.
Mandatory Visualizations
Workflow for a Meta-Analysis of Clinical Trials
Caption: A flowchart illustrating the key steps in conducting a systematic review and meta-analysis of clinical trials, following PRISMA guidelines.[12][13][14][15][16]
Daunorubicin's Mechanism of Action and Apoptotic Signaling Pathway
Caption: A diagram illustrating the primary mechanisms of action of daunorubicin, including DNA intercalation, topoisomerase II inhibition, and the induction of apoptotic signaling pathways.[17][18][19][20][21]
References
- 1. 2043-Induction 7-3 (cytarabine and DAUNOrubicin) | eviQ [eviq.org.au]
- 2. A randomized trial comparing standard versus high-dose daunorubicin induction in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A randomized trial comparing standard versus high-dose daunorubicin induction in patients with acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 4. What Is the Best Daunorubicin Dose and Schedule for Acute Myeloid Leukemia Induction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VYXEOS® | A Treatment for sAML [vyxeospro.com]
- 7. Single or Double Induction With 7 + 3 Containing Standard or High-Dose Daunorubicin for Newly Diagnosed AML: The Randomized DaunoDouble Trial by the Study Alliance Leukemia - FCS Hematology Oncology Review [fcshemoncreview.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A phase III trial comparing idarubicin and daunorubicin in combination with cytarabine in acute myelogenous leukemia: a Southeastern Cancer Study Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. A prospective randomized trial of idarubicin vs daunorubicin in combination chemotherapy for acute myelogenous leukemia of the age group 55 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. PRISMA statement [prisma-statement.org]
- 14. The PRISMA 2020 statement: an updated guideline for reporting systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bmj.com [bmj.com]
- 16. equator-network.org [equator-network.org]
- 17. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to Cerubidin (Daunorubicin) Disposal
For Immediate Release – In the critical fields of research and drug development, the safe handling and disposal of potent cytotoxic agents like Cerubidin (daunorubicin) are paramount to ensuring both personnel safety and environmental protection.[1][2] Adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a member of the anthracycline class of antineoplastic agents.
This compound and materials contaminated with it are classified as hazardous waste due to their cytotoxic, carcinogenic, and mutagenic properties.[3] Occupational exposure can occur through skin contact, inhalation of aerosols, or needlestick injuries, posing significant health risks.[4] Therefore, all waste streams containing this compound must be managed meticulously from the point of generation to final disposal.[5]
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to consult your institution's specific guidelines and the Safety Data Sheet (SDS) for daunorubicin.[1] All personnel handling this compound waste must be thoroughly trained in managing cytotoxic materials and must wear appropriate Personal Protective Equipment (PPE).[1][6]
Essential Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are mandatory.[3]
-
Gown: A disposable, solid-front, back-closure gown made of a non-permeable material.[1][3]
-
Eye and Face Protection: Chemical safety goggles and a full face shield should be worn if there is a risk of splashing.[3]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is necessary when handling the powdered form of the drug or if there is a risk of aerosolization.[3]
All handling of this compound waste should be conducted within a certified Class II Biological Safety Cabinet or a chemical fume hood to minimize exposure.[3]
Step-by-Step Disposal Procedures
Proper segregation of waste at the point of generation is a critical first step.[1] Never mix chemotherapeutic waste with regular municipal or non-hazardous biohazardous waste streams.[1][5]
Step 1: Waste Segregation
-
Liquid Waste: Collect unused or expired this compound solutions, contaminated buffers, and cell culture media in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] The container must be compatible with the chemical nature of the waste.
-
Solid Waste: Place all contaminated lab supplies, such as pipette tips, centrifuge tubes, flasks, absorbent pads, and used PPE, into a designated, puncture-resistant container lined with a heavy-duty plastic bag.[1][3] These containers are typically yellow or specifically marked "Chemotherapeutic Waste" or "Cytotoxic Waste".[3]
-
Sharps Waste: Immediately dispose of all contaminated needles, syringes, and glass vials into a designated, puncture-proof sharps container labeled "Chemotherapeutic Sharps Waste".[1][3] Do not recap, bend, or break needles.[3]
Step 2: Packaging and Labeling
All waste containers must be suitable for transportation and must not be leaking.[5] Securely seal all containers when they are no more than three-quarters full.[3] Each container must be clearly labeled with its contents, noting that it contains hazardous cytotoxic waste.[7]
Step 3: Chemical Inactivation (for Liquid Waste)
For liquid daunorubicin waste, chemical neutralization can be an effective preliminary step before final disposal. Sodium hypochlorite (bleach) is a commonly recommended reagent for the degradation of anthracyclines.[1][7]
Experimental Protocol for Inactivation of Liquid this compound Waste:
-
Preparation: Conduct this procedure in a certified chemical fume hood while wearing all required PPE.
-
Reagent Addition: For each volume of liquid this compound waste, add an equal volume of 5.25% sodium hypochlorite solution (household bleach).[1]
-
Degradation: Gently stir the mixture for a minimum of one hour to ensure complete degradation of the anthracycline into non-mutagenic residues.[1]
-
Neutralization (Optional but Recommended): After the inactivation period, neutralize the excess bleach by adding a sodium thiosulfate solution until the chlorine odor dissipates. This step reduces the corrosivity of the waste.[1]
-
Final Collection: Even after treatment, the neutralized liquid waste must be collected in a designated hazardous waste container for final disposal.[1] It should not be disposed of down the sink.[5][7]
| Parameter | Specification | Source |
| Inactivating Reagent | Sodium Hypochlorite (NaOCl) | [1][7] |
| Reagent Concentration | 5.25% Solution (Household Bleach) | [1] |
| Waste-to-Reagent Ratio | 1:1 by volume | [1] |
| Minimum Contact Time | 1 hour with gentle stirring | [1] |
| Neutralizing Agent (Optional) | Sodium Thiosulfate Solution | [1] |
| Final Disposal Method | Collection by licensed hazardous waste service for incineration | [2][6] |
Step 4: Storage and Final Disposal
Store all sealed and labeled this compound waste containers in a designated, secure satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management service.[3] The ultimate disposal method for cytotoxic waste is typically high-temperature incineration.[2][6]
Spill Management
In the event of a this compound spill, immediate action is required to contain the area and protect personnel.
-
Alert Personnel: Immediately notify others in the area and restrict access.
-
Don PPE: Put on a full set of appropriate PPE before approaching the spill.
-
Containment: Use a chemotherapy spill kit. For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp cloth to avoid making the powder airborne.[1]
-
Cleanup: All cleanup materials are considered cytotoxic waste and must be disposed of in the designated hazardous waste containers.[1][5]
-
Decontamination: Clean the spill area with soap and water.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cerubidin
For Immediate Implementation by Laboratory Personnel
Cerubidin (daunorubicin hydrochloride), a potent antineoplastic agent, requires stringent handling and disposal protocols to ensure the safety of researchers, scientists, and drug development professionals.[1][2][3] Adherence to these guidelines is critical to minimize occupational exposure to this cytotoxic and hazardous drug.[4] This document provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary barrier against exposure to this compound. All personnel handling this substance must be trained in the proper donning and doffing of PPE.[2][5] The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4][6] | Provides a double barrier against contamination. The outer glove should be changed immediately if contaminated.[4] |
| Gown | Disposable, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6] | Protects the body from splashes and spills. |
| Eye & Face Protection | Chemical safety goggles. A full face shield should be worn in addition to goggles if there is a risk of splashing.[4][6] | Protects the eyes and face from accidental splashes of the hazardous material. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the drug or when there is a risk of aerosolization.[4][7] | Prevents inhalation of hazardous particles. |
Operational Plan: Handling this compound
All procedures involving this compound, including reconstitution and dilution, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosol exposure.[4][7]
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure the work area within the BSC or fume hood is covered with a plastic-backed absorbent pad.[3][8] This will contain any minor spills.
-
Gowning and Gloving: Don all required PPE as specified in the table above before entering the designated handling area.
-
Reconstitution: Reconstitute the lyophilized this compound powder with the appropriate sterile diluent as per the experimental protocol. Use syringes and needles with Luer-Lok connections to prevent accidental disconnection.[8]
-
Labeling: Clearly label all containers with the contents, concentration, and date of preparation.
-
Transport: When transporting this compound solutions, use sealed, secondary containers to prevent spills.[3]
-
Decontamination: After each procedure, decontaminate all surfaces in the BSC or fume hood with an appropriate cleaning agent. Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of antineoplastic waste are crucial to prevent environmental contamination and protect non-laboratory personnel.[1][4][9]
Waste Segregation and Disposal Protocol:
-
Sharps Waste: Immediately dispose of all needles, syringes, and vials in a designated, puncture-proof, and clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste" sharps container.[8][9] Do not recap, bend, or break needles.[4]
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent pads, and plasticware, must be placed in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[8][9] These containers must be clearly labeled as "Chemotherapeutic Waste."[9]
-
Liquid Waste: Unused or residual this compound solutions must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[9] Do not dispose of liquid cytotoxic waste down the drain.[7][9]
-
Waste Pickup: When waste containers are full, they should be securely sealed and stored in a designated satellite accumulation area.[4] Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures, which typically involve high-temperature incineration.[7][10]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. web.uri.edu [web.uri.edu]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. uwyo.edu [uwyo.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. obaid.info [obaid.info]
- 8. pogo.ca [pogo.ca]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
